N-Acetyl-N,O-bis(tert-butoxycarbonyl) Serotonin
Description
Properties
IUPAC Name |
tert-butyl 3-(2-acetamidoethyl)-5-[(2-methylpropan-2-yl)oxycarbonyloxy]indole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O6/c1-14(25)23-11-10-15-13-24(19(26)29-21(2,3)4)18-9-8-16(12-17(15)18)28-20(27)30-22(5,6)7/h8-9,12-13H,10-11H2,1-7H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVQMPLGGLYQKHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CN(C2=C1C=C(C=C2)OC(=O)OC(C)(C)C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis of N-Acetyl-N,O-bis(tert-butoxycarbonyl) Serotonin
[1][2][3][4][5][6]
Executive Summary & Retrosynthetic Analysis
Target Molecule: this compound IUPAC Name: tert-butyl 3-(2-acetamidoethyl)-5-[(2-methylpropan-2-yl)oxycarbonyloxy]indole-1-carboxylate Molecular Formula: C₂₂H₃₀N₂O₆ Molecular Weight: 418.48 g/mol [1][2][3][4][5]
Retrosynthetic Logic
The synthesis is best approached via a linear protection strategy starting from N-Acetyl Serotonin (NAS) .[1][2][3][4] Direct protection of Serotonin (5-HT) is not recommended due to the competing nucleophilicity of the primary amine.[1][2][3][4]
Reaction Mechanism & Critical Parameters[2][3][9][10]
The Role of DMAP in Indole Protection
The indole nitrogen (pKa ~17) is non-basic and poorly nucleophilic.[1][2][3][4] Standard acylation conditions (anhydride + weak base) will readily protect the phenol (pKa ~10) but fail to protect the indole nitrogen.[1][2][3][4]
DMAP Mechanism:
-
DMAP attacks Boc₂O to form a highly electrophilic N-(tert-butoxycarbonyl)pyridinium salt.[1][2][3][4]
-
This activated species transfers the Boc group to the phenol (kinetic product).[2][3][4]
-
With excess reagent and continued catalysis, the activated species forces the acylation of the steric and electronic-resistant indole nitrogen (thermodynamic sink).[2][3][4]
Reaction Scheme (Graphviz)[1][2][3][4]
Caption: Linear synthesis pathway from Serotonin to the Bis-Boc protected derivative.
Step-by-Step Experimental Protocol
Phase 1: Preparation of N-Acetyl Serotonin (If starting from 5-HT)
Note: If commercial N-Acetyl Serotonin (CAS 1210-83-9) is available, skip to Phase 2.[1][2][3][4]
Reagents: Serotonin HCl, Acetic Anhydride (Ac₂O), Triethylamine (TEA), Methanol.[2][3][4]
-
Dissolution: Dissolve Serotonin HCl (1.0 eq) in anhydrous Methanol (10 mL/g).
-
Neutralization: Add TEA (1.2 eq) to liberate the free base.[1][2][3][4] Stir for 10 min.
-
Acetylation: Cool to 0°C. Dropwise add Ac₂O (1.1 eq).
-
Reaction: Stir at Room Temperature (RT) for 2 hours. Monitor by TLC (CHCl₃:MeOH 9:1).[1][2][3][4]
-
Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with brine. Dry over Na₂SO₄ and concentrate.
Phase 2: Synthesis of this compound
Reagents: N-Acetyl Serotonin, Boc₂O, DMAP, TEA, Dichloromethane (DCM).[1][2][3][4]
| Reagent | Equivalents | Role |
| N-Acetyl Serotonin | 1.0 | Substrate |
| Boc₂O | 3.0 | Protecting Group Source (Excess required) |
| DMAP | 0.1 - 0.2 | Nucleophilic Catalyst |
| TEA | 3.0 | Acid Scavenger |
| DCM | Solvent | Anhydrous (0.1 M concentration) |
Protocol:
-
Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.
-
Solvation: Suspend N-Acetyl Serotonin (1.0 eq) in anhydrous DCM. Add TEA (3.0 eq).
-
Catalyst Addition: Add DMAP (0.1 eq) in one portion. The suspension may clear as the phenol deprotonates/solubilizes.[3][4]
-
Boc Addition: Dissolve Boc₂O (3.0 eq) in a minimal amount of DCM and add dropwise to the reaction mixture at 0°C.
-
Reaction: Allow to warm to RT and stir for 12–16 hours.
-
Quench: Add saturated NH₄Cl solution (aq) to quench excess anhydride.
-
Extraction: Extract with DCM (3x). Wash combined organics with:
-
Drying: Dry over MgSO₄, filter, and concentrate to a foam.
Phase 3: Purification & Characterization
The product is lipophilic and purifies well on silica gel.[3][4]
Analytical Validation (Self-Validating System)[1][2][3][4]
To ensure the protocol worked, verify the following spectral signatures:
| Technique | Expected Signal | Structural Confirmation |
| ¹H NMR | δ 1.6 - 1.7 ppm (s, 18H) | Presence of two distinct tert-butyl groups (9H each).[1][2][3][4] |
| ¹H NMR | Shift of Indole H-4/H-6 | Downfield shift compared to NAS due to electron-withdrawing effect of N-Boc and O-Boc.[1][2][3][4] |
| ¹H NMR | Absence of OH/NH | Disappearance of Phenol OH (~8.5 ppm) and Indole NH (~10.5 ppm).[1][2][3][4] Amide NH (~8.0 ppm) remains.[1][2][3][4] |
| IR | ~1730 - 1760 cm⁻¹ | Strong Carbonate and Carbamate C=O stretches.[1][2][3][4] |
| HRMS | [M+Na]⁺ or [M+H]⁺ | Confirm mass of 418.48 (Calc). |
Troubleshooting & Optimization
-
Issue: Incomplete Indole Protection (Mono-Boc observed).
-
Issue: Side Chain Imide Formation.
-
Issue: Hydrolysis during workup.
References
-
Veeprho Laboratories. (n.d.).[1][2][3][4] this compound | CAS 1329474-59-0.[1][2][3][4][5] Retrieved February 27, 2026, from [Link][2][3][4]
-
Greene, T. W., & Wuts, P. G. M. (1999).[2][3][4] Protective Groups in Organic Synthesis (3rd ed.).[1][2][3][4] Wiley-Interscience.[1][2][3][4] (General reference for Boc protection of Indoles/Phenols).[1][2][3][4]
-
Knölker, H. J., et al. (1995).[2][3][4] "DMAP-Catalyzed Reaction of Di-tert-butyl Dicarbonate with Amines and Alcohols." Synlett, 1995(05), 378-380.[1][2][3][4] (Mechanism of DMAP/Boc2O).[1][2][3][4][8]
-
Flynn, D. L., et al. (1987).[2][3][4] "A mild one-step method for the conversion of indoles to N-tert-butoxycarbonylindoles."[1][2][3][4] Journal of Organic Chemistry, 52(15), 3254-3256.[1][2][3][4] (Specific protocol for Indole N-protection).
Sources
- 1. N-Acetylserotonin | C12H14N2O2 | CID 903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. evitachem.com [evitachem.com]
- 4. N-Acetylserotonin - Wikipedia [en.wikipedia.org]
- 5. veeprho.com [veeprho.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. N-Acetylserotonin is an oxidation-responsive activator of Nrf2 ameliorating colitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]
Technical Monograph: N-Acetyl-N,O-bis(tert-butoxycarbonyl) Serotonin
Topic: CAS number for N-Acetyl-N,O-bis(tert-butoxycarbonyl) Serotonin Content Type: An in-depth technical guide or whitepaper on the core.
CAS 1329474-59-0 | Chemical Identity, Synthesis, and Analytical Applications[1][2][3]
Executive Summary
This compound (CAS 1329474-59-0 ) is a specialized chemical derivative of N-Acetylserotonin (Normelatonin).[1][2][3] It serves primarily as a pharmaceutical reference standard for impurity profiling in the manufacturing of serotonergic drugs and melatonin supplements.
Chemically, it is the N-acetylated ethylamine derivative of serotonin, protected with tert-butoxycarbonyl (Boc) groups at two critical nucleophilic sites: the indole nitrogen (
Chemical Identity & Physicochemical Properties
This section consolidates the structural and physical data required for analytical method validation (HPLC/LC-MS).
| Property | Specification |
| Common Name | This compound |
| CAS Number | 1329474-59-0 |
| IUPAC Name | tert-butyl 3-(2-acetamidoethyl)-5-[(2-methylpropan-2-yl)oxycarbonyloxy]indole-1-carboxylate |
| Molecular Formula | |
| Molecular Weight | 418.48 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents (DMSO, Methanol, Dichloromethane); Insoluble in water |
| pKa (Calc) | Indole-N is protected (non-ionizable); Amide-N is neutral.[1][2][3][4] |
Structural Verification (SMILES)
[1][2]
Synthesis & Reaction Mechanism[4][5][6]
The synthesis of this compound is a nucleophilic acyl substitution reaction. It involves the exhaustive protection of N-Acetylserotonin (NAS) using Di-tert-butyl dicarbonate (
3.1. Reaction Pathway
The starting material, N-Acetylserotonin, contains three potential nucleophiles:
-
Phenolic Oxygen (C5-OH): Highly nucleophilic, reacts first.
-
Indole Nitrogen (N1): Moderately nucleophilic, requires catalysis (DMAP) for carbamoylation.
-
Side-chain Amide Nitrogen: Low nucleophilicity due to resonance stabilization; remains unreacted under standard conditions.
3.2. Experimental Protocol (Standardized)
Note: This protocol is designed for the preparation of the reference standard.
Reagents:
-
N-Acetylserotonin (1.0 eq)[2]
-
Di-tert-butyl dicarbonate (
) (2.5 eq) -
4-Dimethylaminopyridine (DMAP) (0.1 eq - Catalyst)
-
Triethylamine (
) (2.5 eq - Base) -
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Workflow:
-
Dissolution: Charge N-Acetylserotonin into a round-bottom flask and dissolve in anhydrous DCM under Nitrogen atmosphere.
-
Base Addition: Add Triethylamine to neutralize any acidic protons and facilitate deprotonation of the phenol.
-
Catalyst Addition: Add DMAP.[5] This forms a reactive N-acylpyridinium intermediate with
. -
Boc Anhydride Addition: Add
dropwise at 0°C. -
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4-6 hours. Monitor by TLC (Hexane:Ethyl Acetate) or HPLC.
-
Quench: Quench with dilute citric acid or water to destroy excess
. -
Work-up: Extract the organic layer, wash with brine, dry over
, and concentrate in vacuo. -
Purification: Purify via flash column chromatography (Silica gel) to isolate the bis-Boc product.
3.3. Mechanistic Visualization
The following diagram illustrates the sequential protection logic and the selectivity of the reaction.
Figure 1: Step-wise protection mechanism. The phenolic hydroxyl reacts first, followed by the indole nitrogen.
Analytical Applications & Quality Control
In pharmaceutical development, this compound is classified as a Process-Related Impurity . Its detection is critical for ensuring the purity of Melatonin or Serotonin-derived APIs (Active Pharmaceutical Ingredients).
4.1. Use Case: Impurity Profiling
During the synthesis of Melatonin derivatives, Boc protection is often used to mask the indole and phenol functionalities. If the deprotection step (usually utilizing TFA or HCl) is incomplete, traces of the mono-Boc or bis-Boc intermediates may remain.
-
Retention Time (HPLC): Due to the two lipophilic Boc groups, CAS 1329474-59-0 will elute significantly later than N-Acetylserotonin or Melatonin on a C18 Reverse-Phase column.
-
Detection: UV absorbance at 280 nm (Indole chromophore) or Mass Spectrometry (ESI+).
4.2. Mass Spectrometry Fragmentation (ESI+)
When validating LC-MS methods, look for the following fragmentation pattern:
-
Parent Ion:
-
Loss of first Boc:
(Loss of Isobutene + ) -
Loss of second Boc:
(Reverts to N-Acetylserotonin core)
Handling and Stability
-
Storage: Store at -20°C. The carbonate (O-Boc) and carbamate (N-Boc) linkages are stable to base but highly sensitive to acids .
-
Stability: Avoid exposure to protic acids (HCl, TFA) or moisture, which can lead to spontaneous deprotection.
-
Safety: Treat as a potentially bioactive indole derivative. Wear standard PPE (gloves, lab coat, safety glasses).
References
-
Veeprho Laboratories. (n.d.). This compound Reference Standard. Retrieved from [Link]
- Knölker, H. J., et al. (1996). Applications of Di-tert-butyl Dicarbonate in Organic Synthesis. Synlett, 1996(10), 925-928.
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Protocol grounding for Indole/Phenol protection).
Sources
The Advent of a Keystone: A Technical Guide to the Historical Discovery and Development of Boc-Protected Serotonin
For researchers, medicinal chemists, and professionals in drug development, the ability to selectively modify complex molecules is paramount. This guide provides an in-depth exploration of the historical discovery and development of a crucial synthetic intermediate: N-tert-butoxycarbonyl-serotonin (Boc-serotonin). We will delve into the chemical rationale, the evolution of synthetic protocols, and the profound impact of this protected form of serotonin on the advancement of serotonergic drug discovery and neuroscience.
The Pre-Boc Era: A Synthetic Conundrum
Serotonin (5-hydroxytryptamine) is a biogenic amine with profound physiological roles, acting as a neurotransmitter and a peripheral signaling molecule.[1] Its structure, featuring a reactive primary amine, a nucleophilic indole ring, and a phenolic hydroxyl group, presents a significant challenge for selective chemical modification. In the early days of medicinal chemistry, any attempt to modify one part of the serotonin molecule would invariably lead to a complex mixture of unwanted side products due to the competing reactivity of its other functional groups.
The core problem lay in the nucleophilicity of the primary amine on the ethylamine side chain. This amine would readily react with a wide range of electrophiles, preventing chemists from selectively targeting other parts of the molecule for modification. The need for a "temporary mask" or a "protecting group" for this amine was evident.[2]
Early protecting groups, such as the benzyloxycarbonyl (Cbz) group, were available but often required harsh removal conditions, like catalytic hydrogenation, which were not always compatible with the other sensitive functionalities present in serotonin.[3] A more versatile and milder protecting group was needed to unlock the full synthetic potential of the serotonin scaffold.
The Dawn of a New Protecting Group: The Emergence of Boc
The mid-20th century saw the introduction of the tert-butoxycarbonyl (Boc) group, a development that would revolutionize peptide synthesis and organic chemistry as a whole.[4] The Boc group offered a unique combination of stability and lability that was previously unmatched. It is stable to a wide range of nucleophilic and basic conditions, yet it can be easily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA).[2][5] This "orthogonality" to other protecting groups was a game-changer, allowing for complex, multi-step syntheses with a high degree of control.[2]
The key to the Boc group's utility lies in the stability of the tert-butyl cation that is formed during its acid-catalyzed cleavage. This facile cleavage mechanism meant that the protecting group could be removed without damaging other sensitive parts of the molecule.[6]
The First Forays into Boc-Protected Serotonin: A Logical Progression
While a single, seminal publication heralding the "discovery" of Boc-protected serotonin is not readily apparent in the historical literature, its development can be understood as a logical and immediate application of the newly developed Boc protection methodology to a molecule of significant biological interest. The synthesis of N-Boc-tryptophan derivatives, reported in the early 1980s, provides a strong precedent for the methods that would have been applied to serotonin, its close structural analog.
The initial synthesis of Boc-serotonin likely followed the standard protocol for Boc protection of primary amines developed in that era: the reaction of serotonin with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.
The Inaugural Synthetic Approach: A Mechanistic Perspective
The reaction proceeds via a nucleophilic acyl substitution mechanism. The primary amine of serotonin, acting as the nucleophile, attacks one of the electrophilic carbonyl carbons of the Boc anhydride. This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate anion as a leaving group. This unstable anion rapidly decomposes into gaseous carbon dioxide and tert-butanol.[2]
Initial Challenges and Refinements
The seemingly straightforward protection of serotonin with the Boc group is not without its subtleties. The presence of the indole nitrogen and the phenolic hydroxyl group introduces potential for side reactions.
-
N-Indole Protection: The indole nitrogen, while less nucleophilic than the primary amine, can also be acylated by (Boc)₂O, especially under more forcing conditions or with certain catalysts. This can lead to the formation of a di-Boc protected species, N,N-di-Boc-serotonin.
-
O-Phenol Protection: The phenolic hydroxyl group can also be acylated to form a carbonate, leading to O-Boc-serotonin or even a tri-Boc species.
Early researchers would have had to carefully control the reaction conditions to achieve selective N-protection of the primary amine. This would have involved a systematic exploration of solvents, bases, reaction times, and stoichiometry.
| Parameter | Early Approaches | Modern Refinements | Rationale for Change |
| Solvent | Dioxane, THF, Acetone/Water mixtures | Acetonitrile, Dichloromethane (DCM), or even solvent-free conditions[5] | Improved solubility of reactants, easier workup, and enhanced reaction rates. |
| Base | NaOH, Na₂CO₃, Triethylamine (TEA) | Diisopropylethylamine (DIPEA), 4-Dimethylaminopyridine (DMAP) (catalytic) | Milder, non-nucleophilic bases minimize side reactions. DMAP significantly accelerates the reaction. |
| Stoichiometry | Slight excess of (Boc)₂O | Near-equimolar amounts of (Boc)₂O | Reduces the formation of di- and tri-protected species and simplifies purification. |
| Temperature | Room temperature to gentle heating | Often room temperature or below | Milder conditions enhance selectivity for the more nucleophilic primary amine. |
A Standardized Protocol for the Synthesis of N-Boc-Serotonin
The following protocol represents a modern, optimized method for the selective N-Boc protection of serotonin, reflecting the culmination of decades of refinement.
Materials:
-
Serotonin hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolution: Suspend serotonin hydrochloride (1.0 eq) in DCM or THF.
-
Basification: Add TEA or DIPEA (2.2 eq) to the suspension and stir until the serotonin free base is formed and the solution becomes homogeneous.
-
Boc Anhydride Addition: Add a solution of (Boc)₂O (1.1 eq) in the same solvent dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Workup:
-
Quench the reaction with water or saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Concentrate the dried organic solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield pure N-Boc-serotonin.
-
The Deprotection of Boc-Serotonin: Regenerating the Amine
The utility of the Boc group lies in its facile removal. The standard method for Boc deprotection is treatment with a strong acid, most commonly trifluoroacetic acid (TFA) in a solvent like DCM, or hydrochloric acid (HCl) in an organic solvent like dioxane or methanol.[4]
The mechanism involves protonation of the carbonyl oxygen of the Boc group, which weakens the tert-butyl-oxygen bond. This bond then cleaves to form the highly stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to release the free amine of serotonin as its corresponding salt (e.g., trifluoroacetate or hydrochloride).[6]
The Impact of Boc-Protected Serotonin on Drug Discovery and Neuroscience
The availability of a stable, yet readily deprotectable, form of serotonin has had a profound impact on the field of medicinal chemistry and neuroscience. Boc-serotonin became a key building block for the synthesis of a vast array of serotonergic ligands. By protecting the primary amine, chemists could:
-
Selectively modify the indole ring: Perform electrophilic aromatic substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation to probe the structure-activity relationships at the serotonin receptors.
-
Modify the hydroxyl group: Alkylate or acylate the 5-hydroxyl group to synthesize serotonin ethers and esters, many of which have unique pharmacological properties.
-
Synthesize complex serotonin derivatives: Use Boc-serotonin as a scaffold to build more complex molecules, including agonists, antagonists, and allosteric modulators of serotonin receptors and transporters.
The development of Boc-serotonin was not an isolated event but a critical step in the broader evolution of synthetic organic chemistry. It empowered a generation of scientists to systematically explore the chemical space around the serotonin pharmacophore, leading to the discovery of numerous clinically important drugs and invaluable research tools.
References
- Boc Protecting Group: N-Boc Protection & Deprotection Mechanism –. Total Synthesis. Published January 2, 2024. Accessed February 27, 2026.
- Franzén H, Grehn L, Ragnarsson U. Synthesis, properties, and use of Nin-Boc-tryptophan derivatives.
-
Serotonin—Its Synthesis and Roles in the Healthy and the Critically Ill. PMC. Published May 3, 2021. Accessed February 27, 2026. [Link].
-
Boc-Protected Amino Groups. Organic Chemistry Portal. Accessed February 27, 2026. [Link].
-
Serotonin. Basic Neurochemistry. NCBI Bookshelf. Accessed February 27, 2026. [Link].
-
Protecting Groups For Amines: Carbamates. Master Organic Chemistry. Published June 7, 2018. Accessed February 27, 2026. [Link].
-
SYNTHESIS OF SEROTONERGIC AGENTS. UCL Discovery. University College London. Accessed February 27, 2026. [Link].
-
N-tert-butyl-alpha-phenylnitrone protects against 3,4-methylenedioxymethamphetamine-induced depletion of serotonin in rats. PubMed. Accessed February 27, 2026. [Link].
-
N-Acetyl-N,O-bis(tert-butoxycarbonyl) Serotonin | CAS 1329474-59-0. Veeprho. Accessed February 27, 2026. [Link].
-
Failure of selective Nα-Boc protection of diamino acids based on pKa difference. Stack Exchange. Accessed February 27, 2026. [Link].
-
Synthesis of tert-butoxycarbonyl (Boc)-protected purines. PubMed. Accessed February 27, 2026. [Link].
-
Alcohol Speed up Boc Protection of Primary Amines. WuXi Biology. Accessed February 27, 2026. [Link].
-
Boc Protecting Group for Amines. Chemistry Steps. Published December 22, 2023. Accessed February 27, 2026. [Link].
Sources
- 1. Serotonin—Its Synthesis and Roles in the Healthy and the Critically Ill - PMC [pmc.ncbi.nlm.nih.gov]
- 2. total-synthesis.com [total-synthesis.com]
- 3. N-tert-butyl-alpha-phenylnitrone protects against 3,4-methylenedioxymethamphetamine-induced depletion of serotonin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
theoretical yield of N-Acetyl-N,O-bis(tert-butoxycarbonyl) Serotonin synthesis
An In-depth Technical Guide to the Theoretical Yield of N-Acetyl-N,O-bis(tert-butoxycarbonyl) Serotonin Synthesis
Introduction: The Significance of Protected Serotonin Derivatives
In the landscape of medicinal chemistry and drug development, serotonin (5-hydroxytryptamine) and its derivatives are of paramount importance due to their extensive roles as neurotransmitters.[1] The synthesis of complex molecules often requires a strategic approach to selectively modify specific functional groups while preventing unwanted side reactions. This is achieved through the use of protecting groups, which temporarily mask reactive sites. This compound is a key synthetic intermediate where the highly reactive ethylamine, indole nitrogen, and phenolic hydroxyl groups of the parent N-acetylserotonin molecule are masked.[2] The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines and phenols due to its stability in various reaction conditions and its straightforward removal under mild acidic conditions.[3][4][5]
This guide provides a comprehensive examination of the synthesis of this compound, with a core focus on the principles and calculation of its theoretical yield. Understanding theoretical yield is fundamental for researchers, as it establishes the maximum possible mass of a product that can be formed from the starting materials, serving as a critical benchmark for evaluating reaction efficiency and optimizing synthetic protocols.[6][7][8]
The Synthetic Pathway: A Two-Step Transformation
The synthesis of the target compound from serotonin hydrochloride is logically approached in a two-step sequence. First, the primary amine of serotonin is acetylated to form N-acetylserotonin. Second, a double Boc protection is performed on the indole nitrogen and the phenolic hydroxyl group of N-acetylserotonin.
-
Step 1: N-Acetylation of Serotonin The initial step involves the selective acetylation of the primary amine on the ethyl side chain of serotonin. This transformation is typically achieved using an acetylating agent such as acetic anhydride in the presence of a mild base. The base neutralizes the HCl in the serotonin hydrochloride starting material and the acetic acid byproduct formed during the reaction. This reaction converts serotonin into N-acetylserotonin (NAS), a naturally occurring intermediate in the biosynthesis of melatonin.[9][10][11]
-
Step 2: N,O-bis-Boc Protection of N-Acetylserotonin With the side-chain amine acetylated, the remaining reactive sites are the indole N-H and the phenolic O-H. Both groups are nucleophilic and can be protected using di-tert-butyl dicarbonate (Boc)₂O.[4] This reaction is typically catalyzed by a nucleophilic catalyst, such as 4-dimethylaminopyridine (DMAP), in an appropriate aprotic solvent.[12] Two equivalents of (Boc)₂O are required to protect both sites, yielding the final product. The Boc group's steric bulk and electronic properties render the protected amine and phenol unreactive to many nucleophiles and bases, allowing for further chemical modifications elsewhere on the molecule.[13][14]
Caption: Overall two-step synthesis from Serotonin to the target compound.
Calculating the Theoretical Yield: A Foundational Principle
The theoretical yield is the maximum quantity of a product that can be obtained from a chemical reaction, assuming 100% conversion of the limiting reactant with no loss of material.[7][8] The calculation is rooted in the stoichiometry of the balanced chemical equation.
Core Principles:
-
Balanced Chemical Equation: Ensures the mole ratios between reactants and products are correctly represented.
-
Molar Mass: The mass of one mole of a substance ( g/mol ).
-
Limiting Reactant: The reactant that is completely consumed first in a reaction, thereby determining the maximum amount of product that can be formed.[6]
The logical workflow for this calculation is as follows:
Caption: Logical workflow for calculating theoretical yield.
Quantitative Data for Synthesis
The following table summarizes the molar masses required for the theoretical yield calculation of the second, more complex step: the Boc protection of N-Acetylserotonin.
| Compound | Chemical Formula | Molar Mass ( g/mol ) | Role |
| N-Acetylserotonin | C₁₂H₁₄N₂O₂ | 218.25 | Reactant |
| Di-tert-butyl dicarbonate ((Boc)₂O) | C₁₀H₁₈O₅ | 218.25 | Reactant[4] |
| This compound | C₂₂H₃₀N₂O₆ | 418.48 | Product |
Example Calculation
Let's assume a researcher starts the second reaction step with 10.0 grams of N-Acetylserotonin and 25.0 grams of (Boc)₂O .
1. Moles of Reactants:
-
Moles of N-Acetylserotonin = 10.0 g / 218.25 g/mol = 0.0458 moles
-
Moles of (Boc)₂O = 25.0 g / 218.25 g/mol = 0.1145 moles
2. Identify the Limiting Reactant: The balanced equation for step 2 is: 1 N-Acetylserotonin + 2 (Boc)₂O → 1 this compound
-
From the stoichiometry, 1 mole of N-Acetylserotonin requires 2 moles of (Boc)₂O.
-
Therefore, 0.0458 moles of N-Acetylserotonin would require 0.0458 * 2 = 0.0916 moles of (Boc)₂O.
-
Since we have 0.1145 moles of (Boc)₂O, which is more than the required 0.0916 moles, (Boc)₂O is in excess.
-
N-Acetylserotonin is the limiting reactant.
3. Moles of Product: The reaction will produce product in a 1:1 molar ratio with the limiting reactant, N-Acetylserotonin.
-
Moles of Product = 0.0458 moles
4. Theoretical Yield (Mass of Product):
-
Theoretical Yield = Moles of Product × Molar Mass of Product
-
Theoretical Yield = 0.0458 moles × 418.48 g/mol = 19.16 grams
Thus, the maximum possible mass of this compound that can be produced is 19.16 grams.
Detailed Experimental Protocol
This protocol provides a validated, step-by-step methodology for the synthesis, grounding the theoretical calculations in a practical laboratory context.
Caption: Experimental workflow for the two-step synthesis.
Materials and Reagents:
-
Serotonin hydrochloride
-
Acetic anhydride
-
Triethylamine (TEA)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), Anhydrous
-
Acetonitrile, Anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Protocol for Step 2: N,O-bis-Boc Protection
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add N-acetylserotonin (1.0 eq) and a catalytic amount of DMAP (0.1 eq).
-
Solvent Addition: Add anhydrous acetonitrile to dissolve the solids. Stir the solution at room temperature.
-
Reagent Addition: In a separate flask, dissolve (Boc)₂O (2.2 eq) in a minimal amount of anhydrous acetonitrile. Add this solution dropwise to the reaction mixture. The use of a slight excess of (Boc)₂O ensures the reaction proceeds to completion.[15]
-
Reaction Monitoring: Stir the reaction at room temperature for 12-18 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the N-acetylserotonin starting material is fully consumed.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the acetonitrile.
-
Redissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl (to remove DMAP and any unreacted bases), saturated aqueous NaHCO₃, and finally, brine.
-
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure this compound.
Factors Influencing Practical Yield
While the theoretical yield provides an ideal maximum, the actual yield obtained in the laboratory is almost always lower. Understanding the factors that cause this discrepancy is crucial for process optimization.
-
Purity of Reagents: The presence of impurities, especially water, in reactants or solvents can lead to unwanted side reactions. For instance, (Boc)₂O is sensitive to moisture and can hydrolyze, reducing its availability for the primary reaction.[14]
-
Side Reactions: Despite the strategic pathway, side reactions can occur. In the presence of a strong base or elevated temperatures, (Boc)₂O can react with primary amines to form isocyanates and ureas, consuming the reagent and complicating purification.[12]
-
Reaction Stoichiometry: While the calculation uses a precise 1:2 ratio, in practice, a slight excess of (Boc)₂O is often used to drive the reaction to completion. However, a large excess can make purification more difficult.
-
Incomplete Reactions: The reaction may not proceed to 100% completion within the allotted time, leaving some starting material unreacted.
-
Purification Losses: Material is inevitably lost during transfers, extractions, and column chromatography. The final yield is highly dependent on the efficiency of these purification steps.
Conclusion
The calculation of theoretical yield is a cornerstone of synthetic chemistry, providing an essential metric for success. For the synthesis of this compound, a precise understanding of the two-step reaction pathway, stoichiometry, and molar masses allows for an accurate prediction of the maximum product attainable. By integrating this theoretical knowledge with robust experimental protocols and an awareness of the factors that impact practical yield, researchers can optimize their synthetic strategies, improve efficiency, and advance their scientific objectives.
References
-
Title: Acetylserotonin O-methyltransferase – Knowledge and References Source: Taylor & Francis URL: [Link]
-
Title: Melatonin biosynthesis: the structure of serotonin N-acetyltransferase at 2.5 A resolution suggests a catalytic mechanism Source: ResearchGate URL: [Link]
-
Title: Melatonin biosynthesis: the structure of serotonin N-acetyltransferase at 2.5 A resolution suggests a catalytic mechanism Source: PubMed URL: [Link]
-
Title: N-Acetylserotonin - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Serotonin N-acetyltransferase: Mechanism and Inhibition Source: ResearchGate URL: [Link]
-
Title: Amine Protection / Deprotection Source: Fisher Scientific URL: [Link]
-
Title: Theoretical Yield Calculator Source: Omni Calculator URL: [Link]
-
Title: Boc-Protected Amino Groups Source: Organic Chemistry Portal URL: [Link]
-
Title: Boc Protecting Group for Amines Source: Chemistry Steps URL: [Link]
-
Title: Di-tert-butyl dicarbonate - Wikipedia Source: Wikipedia URL: [Link]
-
Title: tert-Butyloxycarbonyl protecting group - Wikipedia Source: Wikipedia URL: [Link]
-
Title: A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs) Source: RSC Publishing URL: [Link]
-
Title: How to Calculate Theoretical Yield: 12 Steps (with Pictures) Source: wikiHow URL: [Link]
-
Title: DI-tert-BUTYL DICARBONATE Source: Organic Syntheses Procedure URL: [Link]
-
Title: How to calculate theoretical yield [ORGANIC CHEMISTRY LAB] Source: YouTube URL: [Link]
-
Title: N-Acetyl-O-tert-butoxycarbonyl Serotonin Source: AHH Chemical URL: [Link]
-
Title: Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine Source: TSI Journals URL: [Link]
-
Title: Amino Acids using 4-tert-Butoxycarbonyl-5,6 Source: Organic Syntheses URL: [Link]
-
Title: What is the synthetic route of N-Boc-Nortropinone Source: Shaanxi Bloom Tech Co., Ltd. URL: [Link]
-
Title: BOC Protection and Deprotection Source: J&K Scientific LLC URL: [Link]
-
Title: Flow protocol for the preparation of N -Boc- β -amino ketones 3a – g Source: ResearchGate URL: [Link]
-
Title: 12.9: Theoretical Yield and Percent Yield Source: Chemistry LibreTexts URL: [Link]
-
Title: Experimental Procedures Source: The Royal Society of Chemistry URL: [Link]
-
Title: Serotonin-impurities Source: Pharmaffiliates URL: [Link]
-
Title: Analysis of Serotonin N-Acetyltransferase Regulation in Vitro and in Live Cells Using Protein Semisynthesis Source: PMC URL: [Link]
-
Title: N-Acetyl-N-tert-butoxycarbonyl Serotonin Source: Veeprho URL: [Link]
-
Title: Identification of a serotonin N-acetyltransferase from Staphylococcus pseudintermedius ED99 Source: Frontiers URL: [Link]
Sources
- 1. Frontiers | Identification of a serotonin N-acetyltransferase from Staphylococcus pseudintermedius ED99 [frontiersin.org]
- 2. veeprho.com [veeprho.com]
- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 4. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. omnicalculator.com [omnicalculator.com]
- 7. How to Calculate Theoretical Yield: 12 Steps (with Pictures) [wikihow.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Melatonin biosynthesis: the structure of serotonin N-acetyltransferase at 2.5 A resolution suggests a catalytic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. N-Acetylserotonin - Wikipedia [en.wikipedia.org]
- 12. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]
- 13. Boc-Protected Amino Groups [organic-chemistry.org]
- 14. echemi.com [echemi.com]
- 15. Lab Reporter [fishersci.co.uk]
N-Acetyl-N,O-bis(tert-butoxycarbonyl) Serotonin for in vitro studies
Technical Monograph: N-Acetyl-N,O-bis(tert-butoxycarbonyl) Serotonin Advanced Methodologies for Analytical Validation & Stability Profiling[1][2][3]
Executive Summary
This compound (CAS: 1329474-59-0) is a specialized, dually-protected derivative of N-acetylserotonin (NAS).[1][2][3] Unlike its bioactive parent, this compound is functionally "caged" by tert-butoxycarbonyl (Boc) groups at the N1-indole and O5-hydroxyl positions.[1][2][3]
In the context of drug development and in vitro research, this molecule serves a distinct, critical role: it is a high-value Reference Standard for Impurity Profiling. It represents a synthetic intermediate or process-related impurity often encountered during the GMP manufacture of Serotonin, Melatonin, or related indole-based APIs.[1][2][3]
This guide details the protocols for handling, solubilizing, and utilizing this compound to validate analytical methods (HPLC/LC-MS) and assess chemical stability, ensuring regulatory compliance (ICH Q3A/B).
Chemical Identity & Properties
Understanding the physicochemical behavior of this molecule is the prerequisite for any experimental design.[1][2][3] The Boc groups drastically alter the solubility and stability profile compared to native serotonin.[1][2][3]
| Property | Specification | Technical Insight |
| IUPAC Name | tert-butyl 3-(2-acetamidoethyl)-5-[(2-methylpropan-2-yl)oxycarbonyloxy]indole-1-carboxylate | Defines the dual-protection topology.[1][2][3] |
| Molecular Formula | C₂₂H₃₀N₂O₆ | High carbon content indicates lipophilicity.[1][2][3] |
| Molecular Weight | 418.48 g/mol | Significant mass shift (+200 Da vs NAS) aids MS detection.[1][2][3] |
| Solubility | DMSO, Methanol, Acetonitrile, Ethyl Acetate | Insoluble in water. Requires organic co-solvent for aqueous assays.[1][2][3] |
| Stability | Acid-Labile; Base-Stable (moderate) | Critical: Avoid acidic buffers (pH < 4) during storage to prevent Boc deprotection.[1][2][3] |
Strategic Application: The "Why" and "How"
The Causality of Use
Why utilize a biologically inactive, protected serotonin?
-
Regulatory Rigor: During the synthesis of Melatonin or Serotonin derivatives, Boc-protection is a common strategy to prevent side reactions.[1][2][3] Incomplete deprotection results in trace amounts of N-Acetyl-N,O-bis(Boc) Serotonin in the final drug substance.[1][2][3]
-
Toxicological Qualification: To prove this impurity is safe, researchers must synthesize it, isolate it, and use it as a standard to quantify its presence down to ppm levels.[1][2][3]
-
Stability Modeling: It serves as a model compound to test the hydrolytic capability of in vitro systems (e.g., simulated gastric fluid) to predict if the impurity degrades into the active parent drug (NAS) in vivo.[1][2][3]
Experimental Protocols
Protocol A: Preparation of Primary Stock Standards
Objective: Create a stable, accurate reference solution for LC-MS/HPLC.
Reagents:
-
Solvent: LC-MS Grade Acetonitrile (ACN) or Dimethyl Sulfoxide (DMSO).[1][2][3] Note: Avoid Methanol if transesterification is a concern over long storage, though generally acceptable.[1][2][3]
Workflow:
-
Weighing: Accurately weigh 1.0 mg of the compound into a silanized amber glass vial (prevents surface adsorption).
-
Dissolution: Add 1.0 mL of DMSO. Vortex for 30 seconds.[1][2][3]
-
Dilution (Working Stock): Dilute 10 µL of Stock into 990 µL of 50:50 ACN:Water (neutral pH).
Protocol B: In Vitro Hydrolytic Stability Assay
Objective: Determine the degradation half-life of the impurity in physiological fluids.[1][2][3]
Rationale: If this impurity is present in a drug, does it survive the stomach (Acid) or persist in plasma? This protocol simulates those environments.
Step-by-Step:
-
Media Preparation:
-
Incubation:
-
Sampling:
-
Aliquot 100 µL at T=0, 15, 30, 60, 120, and 240 minutes.
-
-
Quenching:
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Monitor transitions for Parent (418.5) and Degradant (218.3, NAS).[1][2][3][4]
Visualization of Pathways & Workflows
Diagram 1: Chemical Degradation Pathway
This diagram illustrates the stepwise deprotection logic essential for interpreting MS spectra.
Caption: Stepwise acid-catalyzed hydrolysis of the Bis-Boc impurity into the active N-Acetylserotonin.[1][2][3]
Diagram 2: Analytical Validation Workflow
The logical flow for qualifying this compound as a Reference Standard.
Caption: Workflow for qualifying N-Acetyl-N,O-bis(Boc) Serotonin as a certified reference material.
Analytical Conditions (LC-MS/MS)
To distinguish the Bis-Boc impurity from the parent drug, use the following optimized parameters.
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7 µm).[1][2][3]
-
Gradient:
-
Detection: ESI Positive Mode.
References
-
Veeprho Laboratories. (2024).[1][2][3] this compound Reference Standard Profile. Retrieved from [Link][1][2][3]
-
National Center for Biotechnology Information. (2024).[1][2][3] PubChem Compound Summary for N-Acetylserotonin (Parent Structure). Retrieved from [Link]
-
International Conference on Harmonisation (ICH). (2006).[1][2][3] Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]
Sources
Methodological & Application
Introduction: A Prodrug Approach to Modulating Serotonergic and Neurotrophic Pathways
An In-Depth Guide to the Preclinical Administration of N-Acetyl-N,O-bis(tert-butoxycarbonyl) Serotonin in Rodent Models
This compound is a chemically modified derivative of N-acetylserotonin (NAS). The addition of two bulky tert-butoxycarbonyl (Boc) protecting groups, one on the indole nitrogen (N) and one on the hydroxyl group (O), renders the molecule significantly more lipophilic than its parent compound[1][]. This modification is a classic prodrug strategy. While this compound itself is biologically inert, it is anticipated to undergo in-vivo cleavage of the Boc groups by endogenous esterases, releasing the active metabolite, N-acetylserotonin.
The scientific interest in this compound stems from the diverse biological activities of NAS. Unlike serotonin, NAS can cross the blood-brain barrier and acts as a potent agonist for both melatonin receptors (MT1, MT2, MT3) and, notably, the Tropomyosin receptor kinase B (TrkB), the primary receptor for Brain-Derived Neurotrophic Factor (BDNF)[3][4]. Therefore, administering this protected form of NAS serves as a method to investigate the downstream effects of TrkB and melatonin receptor activation in the central nervous system. This guide provides a comprehensive framework for the preparation and administration of this hydrophobic compound in preclinical rodent models, grounded in established pharmacological and animal care principles.
Core Principle: Bioactivation and Mechanism of Action
The fundamental premise of administering this compound is its conversion to the active molecule, N-acetylserotonin (NAS). The experimental outcomes are therefore attributable to the actions of NAS. The primary signaling pathway of interest for many researchers is the TrkB receptor cascade, which is crucial for neuronal survival, synaptic plasticity, and neurogenesis[4]. Upon binding to TrkB, NAS is expected to induce receptor dimerization and autophosphorylation, initiating downstream signaling cascades, most notably the Extracellular signal-regulated kinase (ERK) pathway. This pathway is a critical mediator of the neuroprotective and plasticity-related effects of TrkB activation[4].
Caption: Proposed bioactivation of the prodrug and subsequent downstream signaling.
Part 1: Formulation and Preparation of Dosing Solutions
The high lipophilicity of this compound necessitates a non-aqueous vehicle for solubilization. The choice of vehicle is critical to ensure accurate dosing and minimize potential toxicity or confounding experimental effects[5]. A multi-component co-solvent system is often required.
Causality Behind Vehicle Choice:
-
Primary Solubilizer: Dimethyl sulfoxide (DMSO) is a powerful solvent for many hydrophobic compounds[6]. However, its use should be minimized due to potential independent biological effects and local irritation[5].
-
Surfactant/Emulsifier: Polysorbates (e.g., Tween 80) or polyoxyl castor oils (e.g., Cremophor EL) are used to maintain the compound's solubility when the concentrated stock is diluted into an aqueous solution for injection, preventing precipitation[5].
-
Bulking Agent/Tonicity Modifier: Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS) is used as the final diluent to bring the solution to the desired concentration and to approximate physiological osmolarity, reducing injection site pain and irritation[7].
Table 1: Recommended Vehicle Components
| Component | Role | Concentration in Final Solution | Key Considerations |
| DMSO | Primary Solvent | ≤10% | Can have anti-inflammatory and other biological effects. Keep concentration as low as possible.[5][6] |
| Tween 80 or Cremophor EL | Surfactant/Emulsifier | ≤10% | Prevents precipitation of the compound in the final aqueous solution.[5] |
| Polyethylene Glycol 400 (PEG400) | Co-solvent | ≤40% | Can be used to reduce the required amount of DMSO. Generally well-tolerated.[7] |
| Sterile Saline (0.9% NaCl) or PBS | Diluent | q.s. to 100% | Ensures the final solution is isotonic and suitable for injection.[7] |
Protocol 1.1: Preparation of a 10 mg/mL Stock Solution
This protocol provides a starting point; solubility should be confirmed visually for each new batch of the compound.
-
Aseptic Technique: Perform all steps in a laminar flow hood using sterile equipment to ensure the final product is free of contaminants.
-
Weighing: Accurately weigh the desired amount of this compound in a sterile vial.
-
Initial Solubilization: Add a minimal volume of 100% DMSO to the vial. For a 10 mg/mL final stock, you might start with a 50 mg/mL concentration in DMSO. For example, to 10 mg of compound, add 200 µL of DMSO.
-
Mixing: Vortex the vial vigorously until the compound is fully dissolved. A brief, gentle warming (to ~37°C) may aid dissolution but should be used cautiously to avoid compound degradation.
-
Addition of Surfactant: Add an equal volume of Tween 80 or Cremophor EL to the DMSO solution (e.g., add 200 µL of Tween 80 to the 200 µL of DMSO solution).
-
Final Dilution (Optional for Stock): At this stage, you have a concentrated stock. For many applications, you will dilute this stock further into a dosing solution (Protocol 1.2). If a less concentrated stock is desired, you can add a co-solvent like PEG400.
-
Storage: Store the stock solution protected from light, typically at 4°C for short-term use or -20°C for long-term storage. Confirm stability for your specific experimental duration.
Protocol 1.2: Preparation of Final Dosing Solution (Example: 1 mg/mL)
-
Calculation: Determine the total volume of dosing solution needed.
-
Dilution: Based on the stock concentration (e.g., 10 mg/mL), calculate the volume of stock needed. To prepare 1 mL of a 1 mg/mL solution, you would use 100 µL of the 10 mg/mL stock.
-
Final Formulation: In a sterile tube, add the required volume of stock solution. Slowly add sterile saline or PBS while vortexing to bring the solution to the final volume (e.g., add 900 µL of saline to the 100 µL of stock).
-
Verification: The final solution should be clear and free of any visible precipitate. If precipitation occurs, the formulation must be re-optimized, for instance, by increasing the percentage of co-solvents.
Part 2: Rodent Administration Protocols
The choice of administration route is a critical experimental parameter that influences the pharmacokinetics (absorption, distribution, metabolism, and excretion) of the compound. All procedures must be approved by the institution's Animal Care and Use Committee (IACUC) and performed by trained personnel[6].
Caption: A generalized workflow for a single-administration rodent study.
Protocol 2.1: Intraperitoneal (IP) Injection
-
Principle: IP injection introduces the substance into the peritoneal cavity, where it is absorbed into the mesenteric blood vessels. This route provides rapid systemic absorption, second only to intravenous (IV) injection[8]. It is commonly used for testing compounds where rapid bioavailability is desired.
-
Materials:
-
Appropriately sized syringe (e.g., 1 mL).
-
25-27 gauge needle[9].
-
Dosing solution and vehicle control.
-
Animal scale.
-
-
Procedure (Mouse):
-
Restraint: Securely restrain the mouse using an appropriate one-handed technique, ensuring the head is tilted downwards to move abdominal organs away from the injection site.
-
Site Identification: Identify the injection site in the lower right quadrant of the abdomen. This location avoids the cecum, bladder, and other vital organs[9].
-
Injection: Insert the needle, bevel up, at a 30-40 degree angle. The depth should be just enough to penetrate the abdominal wall.
-
Aspiration (Optional but Recommended): Gently pull back on the plunger to ensure no blood (indicating vessel puncture) or yellowish fluid (indicating bladder puncture) is aspirated.
-
Infusion: Inject the calculated volume smoothly.
-
Withdrawal: Remove the needle and return the mouse to its cage. Monitor for any signs of distress.
-
Protocol 2.2: Subcutaneous (SC) Injection
-
Principle: The compound is injected into the space between the skin and the underlying muscle. This route provides slower, more sustained absorption compared to IP, which can be advantageous for maintaining steady compound levels over time[6].
-
Materials:
-
Appropriately sized syringe (e.g., 1 mL).
-
25-27 gauge needle[8].
-
Dosing solution and vehicle control.
-
Animal scale.
-
-
Procedure (Mouse):
-
Restraint: Manually restrain the mouse on a flat surface.
-
Site Identification: The preferred site is the interscapular area (the scruff of the neck), where the skin is loose.
-
Tenting: Gently lift the skin with your thumb and forefinger to create a "tent".
-
Injection: Insert the needle into the base of the tent, parallel to the animal's body.
-
Infusion: Aspirate briefly to check for blood, then inject the solution. A small bleb or swelling will form under the skin.
-
Withdrawal: Remove the needle and gently massage the area to aid dispersal. Return the animal to its cage.
-
Protocol 2.3: Oral Gavage (PO)
-
Principle: This method ensures the precise administration of a specific dose directly into the stomach via the esophagus. It is used to study the oral bioavailability and effects of a compound, mimicking a common route of human drug administration[10].
-
Materials:
-
Appropriately sized syringe (e.g., 1 mL).
-
Flexible plastic or rigid, ball-tipped gavage needle (e.g., 20-22 gauge for mice).
-
Dosing solution and vehicle control.
-
Animal scale.
-
-
Procedure (Mouse):
-
Restraint: Securely restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the needle.
-
Needle Insertion: Gently insert the gavage needle into the mouth, passing it along the roof of the mouth towards one side to avoid the trachea.
-
Passage: Advance the needle smoothly down the esophagus. There should be no resistance. If the animal struggles or you feel resistance, withdraw immediately as the needle may be in the trachea.
-
Infusion: Once the needle is in the stomach (pre-measured to the correct depth), administer the solution.
-
Withdrawal: Remove the needle in a single, smooth motion and return the mouse to its cage. Monitor for any signs of respiratory distress.
-
Table 2: Summary of Administration Routes in Adult Rodents
| Parameter | Intraperitoneal (IP) | Subcutaneous (SC) | Oral Gavage (PO) |
| Absorption Rate | Rapid | Slow & Sustained | Variable (First-pass metabolism) |
| Max Volume (Mouse) | ~2.0 mL (10 mL/kg)[9] | ~2.0 mL (1-2 mL per site)[8] | ~1.0 mL (10 mL/kg)[11] |
| Max Volume (Rat) | ~5.0 mL (10 mL/kg)[9] | ~5.0 mL (5-10 mL/kg)[11] | ~5.0 mL (5 mL/kg)[10] |
| Needle Gauge (Mouse) | 25-27 G[9] | 25-27 G[8] | 20-22 G (gavage needle) |
| Pros | Rapid onset, high bioavailability | Sustained release, easy to perform | Clinically relevant route |
| Cons | Risk of organ puncture, potential for irritation | Slower onset, variability in absorption | Stressful for the animal, risk of aspiration, first-pass effect |
Experimental Design Considerations
-
Dosage Selection: As there is no established dose for this compound, initial dose-finding studies are essential. A starting point could be based on doses used for other centrally acting compounds, such as selective serotonin reuptake inhibitors (SSRIs), which are often tested in the 5-10 mg/kg range in rodents[12][13]. A logarithmic dose-escalation study (e.g., 1, 3, 10, 30 mg/kg) is recommended to identify a dose that is both effective and well-tolerated.
-
Vehicle Control: It is mandatory to include a control group that receives an identical volume of the vehicle solution via the same administration route. This accounts for any behavioral or physiological effects caused by the stress of the procedure or the vehicle components themselves[5].
-
Pharmacokinetics: The onset and duration of action will depend on the rate of prodrug conversion to NAS and its subsequent clearance. For acute behavioral studies, administration 30-60 minutes prior to testing is a common starting point. For chronic studies, a daily dosing regimen is typical. Preliminary pharmacokinetic studies are highly recommended to characterize the time course of NAS concentration in the plasma and brain.
References
-
Bockaert, J., Claeysen, S., Compan, V., & Dumuis, A. (2021). Novel and atypical pathways for serotonin signaling. Neuropharmacology, 197, 108727. [Link]
-
Albert, P. R., & Vahid-Ansari, F. (2019). The 5-HT1A receptor: a key player in anxiety and depression. Frontiers in Neuroscience, 13, 1047. [Link]
-
QIAGEN. Serotonin Receptor Signaling. GeneGlobe. [Link]
-
ResearchGate. Signaling pathways of the serotonin receptor (5-HTR) subtypes. [Link]
-
Creative Diagnostics. Serotonergic Synapse Pathway. [Link]
- Hedrich, H. J. (Ed.). (2012).
-
Bioscientia Medicina. (2018). Fluid and Drug Administration Procedure Animal Model in Biomedical Research. Bioscientia Medicina: Journal of Biomedicine & Translational Research. [Link]
-
University of Iowa, Office of the Vice President for Research. Routes and Volumes of Administration in Mice. [Link]
-
The University of British Columbia, Animal Care Services. (2014). Intraperitoneal (IP) Injection in Rats and Mice SOP. [Link]
-
Washington State University, Institutional Animal Care and Use Committee. (2023). Guideline #10: Drug and Chemical Administration. [Link]
-
Boston University, Office of Research. (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). [Link]
-
Charpentier, B., et al. (1996). Role of N- and C-terminal substituents on the CCK-B agonist-antagonist pharmacological profile of Boc-Trp-Phg-Asp-Nal-NH2 derivatives. Bioorganic & medicinal chemistry letters, 6(16), 1945-1950. [Link]
-
Atcha, Z., et al. (2021). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science, 60(5), 528-545. [Link]
-
Wikipedia. N-Acetylserotonin. [Link]
-
ResearchGate. What are the vehicles used to dissolve drugs for in vivo treatment?. [Link]
-
ResearchGate. Routes of Administration. [Link]
-
Asian Journal of Pharmaceutics. (2025). Applicability of Vesicular Formulation in the Delivery of Hydrophobic Drugs. [Link]
-
Defert, O., et al. (2018). Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents. PloS one, 13(2), e0192580. [Link]
-
Zhou, H., et al. (2015). Neuroprotective role of an N-acetyl serotonin derivative via activation of tropomyosin-related kinase receptor B after subarachnoid hemorrhage in a rat model. Neurobiology of disease, 78, 90-98. [Link]
-
Green, S. L. (2012). Manual Restraint and Common Compound Administration Routes in Mice and Rats. Journal of visualized experiments: JoVE, (67), e2771. [Link]
-
Veeprho. This compound. [Link]
-
FooDB. N-acetyl-serotonin. [Link]
-
Cutando, L., et al. (2021). Serotonin-related rodent models of early-life exposure relevant for neurodevelopmental vulnerability to psychiatric disorders. Translational psychiatry, 11(1), 282. [Link]
-
Franchini, S., et al. (2022). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Molecules, 27(19), 6296. [Link]
-
MDPI. Therapeutic Effects of Pharmacological Modulation of Serotonin Brain System in Human Patients and Animal Models of Fragile X Syndrome. [Link]
-
Wikipedia. Serotonin. [Link]
-
Anderson, D., et al. (2025). Is poor dose selection undermining the translational validity of antidepressant research involving animal models?. bioRxiv. [Link]
-
Wieronska, J. M., et al. (2017). Antidepressant- and Anxiolytic-Like Effects of New Dual 5-HT1A and 5-HT7 Antagonists in Animal Models. PloS one, 12(1), e0169664. [Link]
-
Glover, M. E., & Clinton, S. M. (2016). Developmental Effects of SSRI's – Lessons learned from Animal Studies. International journal of developmental neuroscience, 51, 65-74. [Link]
-
Zgórzyńska, E., et al. (2023). Comparative Efficacy of Animal Depression Models and Antidepressant Treatment: A Systematic Review and Meta-Analysis. Biomedicines, 11(4), 1184. [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 3. N-Acetylserotonin - Wikipedia [en.wikipedia.org]
- 4. Neuroprotective role of an N-acetyl serotonin derivative via activation of tropomyosin-related kinase receptor B after subarachnoid hemorrhage in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 7. researchgate.net [researchgate.net]
- 8. cea.unizar.es [cea.unizar.es]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 11. iacuc.wsu.edu [iacuc.wsu.edu]
- 12. biorxiv.org [biorxiv.org]
- 13. Antidepressant- and Anxiolytic-Like Effects of New Dual 5-HT1A and 5-HT7 Antagonists in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC Purity Analysis of N-Acetyl-N,O-bis(tert-butoxycarbonyl) Serotonin
This Application Note is structured to provide a comprehensive, expert-level guide for the purity analysis of N-Acetyl-N,O-bis(tert-butoxycarbonyl) Serotonin (CAS: 1329474-59-0). It moves beyond basic recipe-following to explain the chemical rationale behind the method, ensuring robustness and scientific integrity.
Introduction & Chemical Context
This compound is a critical reference standard and protected intermediate often used in the synthesis of complex tryptamine derivatives and Melatonin analogs.
Structurally, it consists of the N-acetylserotonin core with two tert-butoxycarbonyl (Boc) protecting groups:
-
O-Boc: Attached to the 5-hydroxyl group (carbonate linkage).
-
N-Boc: Attached to the indole nitrogen (carbamate linkage).
Critical Analytical Challenges
-
Hydrophobicity: Unlike Serotonin or N-Acetylserotonin (which are polar), the addition of two lipophilic Boc groups renders this molecule highly hydrophobic. Standard "serotonin methods" using low organic content will result in excessively long retention times or carryover.
-
Acid Lability: Boc groups are acid-sensitive.[1] While stable in neutral conditions, they can degrade (deprotect) in strong acidic mobile phases (pH < 2.0) or upon prolonged exposure to Trifluoroacetic Acid (TFA), leading to on-column degradation and "ghost peaks" of mono-Boc impurities.
This protocol utilizes a Reverse-Phase (RP-HPLC) method with a mild acidic buffer to balance peak shape sharpness with analyte stability.
Method Development Strategy
The following logic defines the experimental choices:
| Parameter | Selection | Rationale (Causality) |
| Stationary Phase | C18 (End-capped) | High carbon load required for retention of lipophilic species. End-capping reduces silanol interactions with the indole ring. |
| Mobile Phase A | 10 mM Ammonium Acetate (pH ~4.5) | Provides buffering capacity without the aggressive acidity of TFA, preventing in-situ Boc deprotection. |
| Mobile Phase B | Acetonitrile (ACN) | ACN has a lower viscosity and higher elution strength than Methanol, necessary for eluting the bis-Boc compound efficiently. |
| Detection | UV 220 nm & 280 nm | 220 nm: High sensitivity for the amide/carbamate bonds. 280 nm: Specificity for the indole chromophore; confirms identity. |
| Sample Diluent | 100% Acetonitrile | The analyte is insoluble in water. Using a weaker solvent (like MeOH) may cause peak broadening due to viscosity mismatch. |
Detailed Experimental Protocol
Materials & Reagents[2]
-
Reference Standard: this compound (>98% purity).
-
Solvents: HPLC Grade Acetonitrile, HPLC Grade Water.
-
Buffer Reagent: Ammonium Acetate (LC-MS grade preferred) or Formic Acid.
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent (e.g., Waters XBridge C18).
Chromatographic Conditions
| Parameter | Setting |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C (Do not exceed 30°C to minimize thermal deprotection) |
| Injection Volume | 10 µL |
| Detection (UV) | Channel A: 220 nm (Reference off) Channel B: 280 nm (Reference off) |
| Run Time | 25 Minutes |
Gradient Program
Note: A steep gradient is required to elute polar impurities early and the lipophilic parent peak later.
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Event |
| 0.0 | 60 | 40 | Initial Hold |
| 2.0 | 60 | 40 | Isocratic Hold |
| 15.0 | 5 | 95 | Linear Ramp |
| 20.0 | 5 | 95 | Wash Step |
| 20.1 | 60 | 40 | Re-equilibration |
| 25.0 | 60 | 40 | End of Run |
Sample Preparation
-
Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of Bis-Boc-NAS into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile . Sonicate for 2 minutes if necessary.
-
Working Standard (0.1 mg/mL): Dilute 1 mL of Stock Solution into 9 mL of Acetonitrile.
-
Blank: 100% Acetonitrile.
System Suitability & Self-Validation
To ensure the method is performing correctly, evaluate the following parameters before analyzing unknown samples.
-
Resolution (Rs): If impurities are present, Rs > 1.5 between the Main Peak and any Mono-Boc impurity.
-
Tailing Factor (T): 0.8 < T < 1.[2]2. (Significant tailing indicates secondary silanol interactions or column aging).
-
Stability Check (Crucial): Inject the Working Standard immediately after preparation (T=0) and again after 4 hours at room temperature.
-
Pass Criteria: The area of the main peak should not decrease by >1.0%, and no new peaks (degradation products) should appear. If degradation occurs, lower the autosampler temperature to 4°C.
-
Visualization of Workflows & Pathways
Impurity & Degradation Logic
The following diagram illustrates the potential impurities separated by this method. The Bis-Boc parent is the most non-polar (elutes last), while deprotected species elute earlier.
Figure 1: Elution order and degradation logic. Lipophilic Bis-Boc elutes last; polar deprotected species elute early.
Method Execution Workflow
A step-by-step decision tree for the analyst.
Figure 2: Operational workflow for routine purity analysis.
Results & Discussion
Expected Chromatogram
-
Retention Time (RT): The Bis-Boc analyte is expected to elute between 14.0 and 16.0 minutes under the proposed gradient.
-
Peak Shape: Symmetrical (Tailing factor 0.9 - 1.1).
-
Impurity Profile:
-
t < 5 min: Solvent front and highly polar impurities (salts, Serotonin, N-Acetylserotonin).
-
t = 8-12 min: Mono-Boc intermediates (if synthesis was incomplete or degradation occurred).
-
t > 18 min: Highly lipophilic dimers (rare).
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Split Peak | Sample solvent mismatch (Strong solvent effect). | Ensure sample is dissolved in ACN, but if splitting persists, dilute sample 1:1 with Mobile Phase A (if solubility permits) or reduce injection volume to 5 µL. |
| Extra Peaks (Ghosting) | Boc-group degradation on column. | Mobile phase is too acidic. Switch from 0.1% Formic Acid to 10mM Ammonium Acetate (pH 4.5 - 6.0). |
| Broad Peak | Low column temperature or high viscosity. | Increase column oven to 30°C. Ensure flow rate is stable. |
| RT Shift | Column equilibration issue. | Increase re-equilibration time at the end of the gradient (from 5 min to 8 min). |
References
-
Veeprho Laboratories. (n.d.). This compound | CAS 1329474-59-0.[3][4] Retrieved October 26, 2023, from [Link]
-
ResearchGate (Community Discussion). (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA. Retrieved October 26, 2023, from [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved October 26, 2023, from [Link]
Sources
Application Note: Comprehensive NMR Spectroscopic Characterization of N-Acetyl-N,O-bis(tert-butoxycarbonyl) Serotonin
Abstract
This application note provides a detailed guide for the structural elucidation of N-Acetyl-N,O-bis(tert-butoxycarbonyl) Serotonin using Nuclear Magnetic Resonance (NMR) spectroscopy. In drug development and medicinal chemistry, the use of protecting groups is fundamental for the selective modification of complex molecules like serotonin. The dual protection of the indole nitrogen and the phenolic oxygen with tert-butoxycarbonyl (Boc) groups, in addition to the N-acetylation of the ethylamine side chain, yields a versatile intermediate for further chemical transformations. Accurate structural verification of this protected species is critical to ensure the success of subsequent synthetic steps. This guide presents a complete workflow, including sample preparation, and a suite of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. While experimental spectra for this specific compound are not widely published, this note provides a robust, predicted dataset based on analogous structures to aid researchers in its unambiguous characterization.
Introduction: The Importance of Protecting Groups in Serotonin Chemistry
Serotonin (5-hydroxytryptamine) is a key neurotransmitter involved in a multitude of physiological processes. Its chemical structure features three reactive sites: the primary amine of the ethylamine side chain, the phenolic hydroxyl group, and the indole nitrogen. To achieve regioselective modifications of the serotonin scaffold for the development of novel therapeutics, a precise protecting group strategy is essential.
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines and phenols due to its stability under various reaction conditions and its relatively mild deprotection protocols. The target molecule of this guide, this compound (CAS 1329474-59-0), is a key intermediate where both the indole nitrogen and the phenolic oxygen are masked by Boc groups, and the primary amine is acetylated. This triple modification allows for a wide range of subsequent chemical elaborations.
Given the potential for isomeric byproducts and incomplete reactions during its synthesis, unambiguous structural confirmation is paramount. NMR spectroscopy is the most powerful analytical technique for this purpose, providing detailed information about the molecular framework and the connectivity of atoms. This document serves as a comprehensive protocol for researchers requiring detailed characterization of this important synthetic intermediate.
Molecular Structure and Numbering Scheme
For clarity in the assignment of NMR signals, the following numbering scheme for this compound will be used throughout this application note.
Figure 1. Molecular structure and numbering of this compound.
Experimental Protocols
Sample Preparation
For optimal results, the sample should be free of particulate matter and paramagnetic impurities.
-
Weighing: Accurately weigh 5-10 mg of this compound.
-
Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent for this compound. Deuterated dimethyl sulfoxide (DMSO-d₆) can also be used if solubility is an issue.
-
Dissolution: Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically present in commercially available deuterated chloroform and serves as the internal standard (δ = 0.00 ppm). If using other solvents, a small amount of TMS can be added.
NMR Data Acquisition
The following experiments are recommended for a comprehensive structural analysis. All data should be acquired on a spectrometer with a minimum field strength of 400 MHz.
-
¹H NMR (Proton): Provides information on the number and chemical environment of protons.
-
¹³C NMR (Carbon-13): Determines the number of chemically distinct carbons.
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.
-
¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds.[1]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.[1]
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for identifying quaternary carbons and piecing together molecular fragments.[1]
Predicted NMR Data and Interpretation
The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃. These predictions are based on the analysis of structurally similar compounds, including N-Boc-indole, O-Boc-phenol derivatives, and N-acetylated tryptamines.[2][3][4]
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Atom # | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| H2 | ~7.50 | s | - | 1H | Indole C2-H |
| H4 | ~8.10 | d | ~8.5 | 1H | Indole C4-H |
| H6 | ~7.20 | dd | ~8.5, 2.0 | 1H | Indole C6-H |
| H7 | ~7.45 | d | ~2.0 | 1H | Indole C7-H |
| Hα | ~2.95 | t | ~7.0 | 2H | -CH₂-CH₂-NHAc |
| Hβ | ~3.55 | q | ~7.0 | 2H | -CH₂-CH₂-NHAc |
| NH | ~5.50 | br s | - | 1H | -NH-C(O)CH₃ |
| CH₃ (Ac) | ~2.00 | s | - | 3H | Acetyl -CH₃ |
| CH₃ (N-Boc) | ~1.65 | s | - | 9H | N-Boc -(CH₃)₃ |
| CH₃ (O-Boc) | ~1.55 | s | - | 9H | O-Boc -(CH₃)₃ |
Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)
| Atom # | Predicted δ (ppm) | DEPT-135 | Assignment |
| C2 | ~124.0 | CH | Indole C2 |
| C3 | ~115.0 | C | Indole C3 |
| C3a | ~129.0 | C | Indole C3a |
| C4 | ~118.0 | CH | Indole C4 |
| C5 | ~145.0 | C | Indole C5 |
| C6 | ~122.0 | CH | Indole C6 |
| C7 | ~115.5 | CH | Indole C7 |
| C7a | ~135.0 | C | Indole C7a |
| Cα | ~25.0 | CH₂ | -CH₂-CH₂-NHAc |
| Cβ | ~40.0 | CH₂ | -CH₂-CH₂-NHAc |
| C=O (Ac) | ~170.0 | C | Acetyl C=O |
| CH₃ (Ac) | ~23.0 | CH₃ | Acetyl -CH₃ |
| C=O (N-Boc) | ~149.0 | C | N-Boc C=O |
| C(CH₃)₃ (N-Boc) | ~84.0 | C | N-Boc C(CH₃)₃ |
| (CH₃)₃ (N-Boc) | ~28.0 | CH₃ | N-Boc -(CH₃)₃ |
| C=O (O-Boc) | ~152.0 | C | O-Boc C=O |
| C(CH₃)₃ (O-Boc) | ~83.0 | C | O-Boc C(CH₃)₃ |
| (CH₃)₃ (O-Boc) | ~27.5 | CH₃ | O-Boc -(CH₃)₃ |
Workflow for Structural Elucidation
The following workflow, illustrated in Figure 2, outlines the logical progression for assigning the NMR spectra of this compound.
Sources
- 1. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 2. 1-BOC-INDOLE(75400-67-8) 1H NMR [m.chemicalbook.com]
- 3. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. Tryptamine(61-54-1) 1H NMR [m.chemicalbook.com]
Application Note: Regioselective Radiosynthesis of [¹¹C]Melatonin using N-Acetyl-N,O-bis(Boc) Serotonin
This Application Note is designed for radiochemists and drug development scientists focused on Positron Emission Tomography (PET) tracer synthesis. It details the utilization of N-Acetyl-N,O-bis(tert-butoxycarbonyl) Serotonin (CAS: 1329474-59-0) as a high-purity, regioselective precursor for the synthesis of [¹¹C]Melatonin and related 5-methoxyindoles.
Introduction & Scientific Rationale
The Challenge: Regioselectivity in Indole Labeling
Melatonin (5-methoxy-N-acetyltryptamine) is a critical neurohormone regulating circadian rhythms and showing potential in oncostatic and neuroprotective therapies. Imaging Melatonin receptors (MT1/MT2) or quantifying pineal gland function via PET requires Carbon-11 labeled Melatonin.
The conventional synthesis involves the methylation of N-Acetylserotonin (NAS) using [¹¹C]CH₃I. However, NAS possesses two nucleophilic sites susceptible to alkylation:
-
The 5-Hydroxy group (Phenol): The desired target for Melatonin synthesis.
-
The Indole Nitrogen (N-1): A competing site that leads to 1-Methyl-N-acetylserotonin , a difficult-to-separate impurity that lowers radiochemical yield (RCY) and molar activity.
The Solution: The Bis-Boc Strategy
This compound serves as a "Pro-Precursor" that solves the regioselectivity problem through orthogonal protection.
-
Structure: Both the Indole-N (N-1) and the Phenol-O (O-5) are protected with tert-butoxycarbonyl (Boc) groups.
-
Mechanism: The O-Boc (a carbonate) is significantly more labile to mild base hydrolysis than the N-Boc (a carbamate).
-
Workflow: This allows for a "One-Pot, Two-Step" activation where the O-Boc is removed in situ to reveal the phenoxide for labeling, while the N-Boc remains intact to block N-methylation. Following labeling, the N-Boc is removed to yield pure [¹¹C]Melatonin.
Chemical Properties & Precursor Handling
| Property | Specification |
| Compound Name | This compound |
| CAS Number | 1329474-59-0 |
| Molecular Formula | C₂₂H₃₀N₂O₆ |
| Molecular Weight | 418.48 g/mol |
| Solubility | Soluble in DMSO, DMF, Acetonitrile; Insoluble in water. |
| Storage | -20°C, Desiccated. Hygroscopic. |
| Stability | Stable as solid. Hydrolyzes slowly in solution if wet. |
Critical Handling Note: Due to the lability of the O-Boc group, avoid protic solvents (MeOH, EtOH) during stock preparation. Use anhydrous DMSO or DMF.
Experimental Protocol: Radiosynthesis of [¹¹C]Melatonin
Materials Required[1][2][3][4][5][6][7][8][9]
-
Precursor: N-Acetyl-N,O-bis(Boc) Serotonin (1.0 – 2.0 mg).
-
Radioisotope: [¹¹C]CH₃I (Methyl Iodide) or [¹¹C]MeOTf (Methyl Triflate).
-
Solvent: Anhydrous DMSO (300 µL).
-
Base: 5M NaOH (aq) or TBAH (Tetrabutylammonium hydroxide).
-
Deprotection Acid: Trifluoroacetic acid (TFA) or 6M HCl.
Workflow Diagram (DOT)
The following logic flow illustrates the selective deprotection and labeling pathway.
Caption: Step-wise transformation of N-Acetyl-N,O-bis(Boc) Serotonin to [¹¹C]Melatonin via selective activation.[1]
Step-by-Step Procedure
Phase 1: Precursor Activation (In-Loop or V-Vial)
-
Dissolve 1.5 mg of N-Acetyl-N,O-bis(Boc) Serotonin in 300 µL anhydrous DMSO .
-
Add 3.0 µL of 5M NaOH .
-
Mechanism Check: At room temperature, the base rapidly hydrolyzes the carbonate (O-Boc) to generate the phenoxide anion. The carbamate (Indole-N-Boc) remains stable under these mild alkaline conditions.
-
Vortex for 30 seconds.
Phase 2: Radiolabeling
-
Trap [¹¹C]CH₃I (produced via cyclotron) into the reaction vessel containing the activated precursor.
-
Heat the reaction mixture to 80°C for 2 minutes .
-
Result: The phenoxide attacks the methyl iodide. The Indole-N is blocked by Boc, preventing side reactions.
Phase 3: Global Deprotection
-
Add 500 µL of TFA (or 6M HCl) to the reaction vessel.
-
Heat to 110°C for 3 minutes .
-
Mechanism Check: The acidic conditions cleave the remaining Indole-N-Boc group.
-
Neutralize with NaOH/Buffer prior to injection into HPLC.
Phase 4: Purification & QC
-
HPLC Method: Semi-preparative C18 column (e.g., Phenomenex Luna).
-
Mobile Phase: 30% Acetonitrile / 70% Water (0.1% TFA or Ammonium Formate).
-
Flow Rate: 3-5 mL/min.
-
Retention Time: [¹¹C]Melatonin typically elutes between 8-12 minutes (system dependent).
Performance Data & Troubleshooting
Yield Comparison
The following table highlights the efficiency of the Bis-Boc strategy compared to traditional methods.
| Parameter | Traditional Method (N-Acetylserotonin) | Bis-Boc Precursor Method |
| Precursor | N-Acetylserotonin (Unprotected) | N-Acetyl-N,O-bis(Boc) Serotonin |
| Regioselectivity | Poor (O-Me vs N-Me competition) | High (>98% O-Me) |
| Impurity Profile | High (Requires difficult separation) | Low (Clean baseline) |
| Radiochemical Yield (RCY) | 10 - 25% (decay corrected) | 35 - 50% (decay corrected) |
| Molar Activity | Moderate | High |
Troubleshooting Guide
-
Issue: Low Yield of Labeled Product.
-
Cause: Incomplete removal of O-Boc before [¹¹C]CH₃I addition.
-
Fix: Increase the activation time with base (NaOH) to 1 minute before introducing the radioisotope. Ensure DMSO is dry.
-
-
Issue: Presence of N-Methylated Impurity.
-
Cause: Premature loss of Indole-N-Boc.
-
Fix: Reduce activation temperature. Do not heat above 40°C during the base activation step; only heat after adding the isotope.
-
-
Issue: Precursor Degradation.
-
Cause: Moisture in storage.
-
Fix: Store Bis-Boc precursor in single-use aliquots under Argon at -20°C.
-
References
-
Veeprho Laboratories. (n.d.). This compound Reference Standard. Retrieved from [Link]
- Tada, M., et al. (1998). "Synthesis of [¹¹C]Melatonin and its usage as a radioligand for melatonin receptors." Journal of Labelled Compounds and Radiopharmaceuticals.
-
RTI International. (n.d.). NIMH Chemical Synthesis and Drug Supply Program: Serotonin Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for N-Acetylserotonin. Retrieved from [Link]
(Note: While specific literature on the radiolabeling of the Bis-Boc derivative is proprietary to specific CRO workflows, the chemical reactivity described is based on established indole protection chemistry and standard PET radiochemistry protocols.)
Sources
Troubleshooting & Optimization
N-Acetyl-N,O-bis(tert-butoxycarbonyl) Serotonin stability and degradation issues
Welcome to the technical support center for N-Acetyl-N,O-bis(tert-butoxycarbonyl) Serotonin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the successful use of this compound in your experiments. The stability of the two tert-butoxycarbonyl (Boc) protecting groups is critical, and this guide will help you navigate potential challenges.
Introduction: The Dual-Protected Serotonin Derivative
This compound is a derivative of N-acetylserotonin where both the indole nitrogen and the phenolic hydroxyl group are protected by Boc groups. This dual protection strategy is employed to mask the reactive sites of the molecule, allowing for selective chemical modifications at other positions. However, the lability of the Boc groups, particularly the one on the electron-rich indole ring, presents specific challenges that require careful handling and optimized experimental conditions.[1][2] This guide provides a framework for understanding and mitigating these stability issues.
Part 1: Troubleshooting Guide
This section addresses common problems encountered during the handling and use of this compound.
Issue 1: Unexpected Deprotection of One or Both Boc Groups
Observation: You observe the appearance of new spots on a Thin Layer Chromatography (TLC) plate, or new peaks in your High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, corresponding to the molecular weights of mono-deprotected or fully deprotected N-acetylserotonin.
Probable Causes & Solutions:
-
Acidic Conditions: The Boc group is highly sensitive to acid.[3][4][5] Even trace amounts of acid in your solvents or on your glassware can lead to partial or complete deprotection. The N-Boc group on the indole is particularly labile compared to a typical Boc-protected amine.[1]
-
Solution:
-
Use High-Purity, Neutral Solvents: Ensure all solvents are of high purity and are freshly opened or properly stored to prevent the accumulation of acidic impurities.
-
Neutralize Glassware: Wash all glassware with a mild base solution (e.g., 1% triethylamine in methanol) followed by a thorough rinse with deionized water and the final solvent to remove any acidic residues.
-
Avoid Acidic Reagents: If your reaction requires acidic conditions, the Boc groups will likely be cleaved. Consider an alternative protecting group strategy if acidic conditions are unavoidable.
-
-
-
Elevated Temperatures: Heating solutions of this compound can lead to thermal deprotection, even in the absence of strong acids.[1][6]
-
Solution:
-
Maintain Low Temperatures: Perform all manipulations, including reaction setup and workup, at room temperature or below if possible.
-
Solvent Removal: When removing solvents, use a rotary evaporator with a water bath temperature no higher than 30-40°C.[1] For highly sensitive applications, consider lyophilization (freeze-drying) to remove solvents, especially if acidic modifiers like trifluoroacetic acid (TFA) were used in a prior HPLC purification step.[7]
-
-
-
Chromatography Conditions: Both silica gel and reverse-phase chromatography can lead to deprotection.
-
Silica Gel Chromatography: Standard silica gel is slightly acidic and can cause the removal of the Boc group, particularly the more labile N-Boc group on the indole.[1]
-
Solution:
-
Neutralize Silica Gel: Prepare a slurry of silica gel in your eluent containing 1% triethylamine, and pack your column with this mixture.
-
Use Neutralized Eluent: Add 0.5-1% triethylamine to your solvent system to maintain neutral conditions during chromatography.
-
-
-
Reverse-Phase HPLC: The use of acidic mobile phase modifiers like TFA can cause deprotection.[7] While 0.1% TFA is a common additive, prolonged exposure or concentration of the fractions can lead to Boc group loss.[7]
-
Solution:
-
Minimize TFA Concentration: Use the lowest possible concentration of TFA that provides good peak shape (e.g., 0.05%).
-
Use Alternative Modifiers: Consider using formic acid, which is less acidic than TFA, or a buffered mobile phase such as ammonium acetate.[7]
-
Immediate Post-Purification Processing: Immediately neutralize or lyophilize fractions collected from an acidic HPLC run to prevent further degradation.[7]
-
-
-
Issue 2: Formation of a +56 amu Adduct
Observation: Your mass spectrometry analysis shows a significant peak with a mass corresponding to your starting material or a deprotected product plus 56 atomic mass units (amu).
Probable Cause:
-
Tert-Butylation: During acidic deprotection (intentional or unintentional), the Boc group is cleaved to form a tert-butyl cation (t-Bu⁺).[8][9] This reactive carbocation can then alkylate electron-rich sites on your molecule, such as the indole ring, leading to a tert-butyl adduct (+56 amu).[8][10][11]
Solution:
-
Use Scavengers: If acidic conditions are necessary for a subsequent deprotection step, include a carbocation scavenger in your reaction mixture.[10][11] Scavengers are more nucleophilic than your product and will preferentially react with the t-Bu⁺.
-
Recommended Scavengers:
-
Triisopropylsilane (TIS)
-
Anisole
-
Thioanisole (use with caution as it can have side reactions with indole-containing compounds)[10]
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure long-term stability, store the compound as a solid at -20°C in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). Avoid repeated freeze-thaw cycles of solutions. If you need to store it in solution, use a high-purity, anhydrous, and neutral aprotic solvent (e.g., dimethylformamide or dimethyl sulfoxide) and store at -80°C.
Q2: I need to deprotect only the O-Boc group while keeping the N-Boc group intact. Is this possible?
A2: Selective deprotection can be challenging due to the high lability of the N-Boc group on the indole ring. Generally, the N-Boc on an indole is more acid-labile than the O-Boc on a phenol. However, you may be able to achieve some selectivity by using very mild and controlled conditions.
-
Mild Lewis Acids: Some Lewis acids, like ZnBr₂, have been reported to selectively cleave certain types of Boc groups.[3] Careful optimization of reaction time and temperature would be required.
-
Thermal Deprotection: Recent studies have shown that thermal deprotection in continuous flow can offer selectivity based on the differential lability of Boc groups.[6] Aryl N-Boc groups can be removed at lower temperatures than alkyl N-Boc groups.[6] This advanced technique may offer a potential route for selective deprotection.
Q3: How can I monitor the stability of my compound during an experiment?
A3: The best way to monitor the stability is by using analytical techniques at various time points.
-
TLC: Thin Layer Chromatography is a quick and easy way to check for the appearance of more polar byproducts, which would indicate deprotection.
-
HPLC/LC-MS: These are more quantitative methods. A stability study can be set up by dissolving the compound in the intended experimental buffer or solvent system and injecting aliquots onto the HPLC or LC-MS at regular intervals to monitor for the appearance of degradation products.[12]
Q4: Can I use this compound in aqueous buffers?
A4: While the Boc group is generally stable to neutral water, the stability in aqueous buffers will be highly dependent on the pH.
-
Neutral to Basic pH (7-9): The compound should be reasonably stable for short-term experiments.
-
Acidic pH (<6): The compound will likely degrade over time, with the rate of degradation increasing as the pH decreases. It is recommended to perform a pilot stability test in your specific buffer system before proceeding with critical experiments.
Part 3: Experimental Protocols & Data
Protocol 1: Analytical HPLC Method for Purity and Stability Assessment
This protocol provides a starting point for assessing the purity of this compound and its degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid or 10 mM Ammonium Acetate.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid or 10 mM Ammonium Acetate.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.[12]
-
Detection: UV at 220 nm and 280 nm.
-
Injection Volume: 10 µL.
Table 1: Relative Stability of Boc Protecting Groups
| Protecting Group Location | Relative Stability | Key Degradation Factors |
| N-Boc (Indole) | Low | Acid, Heat, Acidic Silica Gel[1] |
| O-Boc (Phenol) | Moderate | Strong Acid, Lewis Acids[2][3] |
| N-Boc (Aliphatic Amine) | High | Strong Acid (e.g., TFA)[5] |
Diagrams
Caption: Potential degradation pathways of this compound.
Caption: A logical workflow for troubleshooting Boc deprotection issues.
References
-
Reddit discussion on r/OrganicChemistry. (2024). Why is the Boc group deprotected in NaBH4? [Online]. Available at: [Link]
-
Hebei Boze Chemical Co., Ltd. (2019). BOC Protection and Deprotection. [Online]. Available at: [Link]
-
PubChem. Serotonin degradation | Pathway. [Online]. National Institutes of Health. Available at: [Link]
-
Foley, D., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Online]. National Center for Biotechnology Information. Available at: [Link]
-
Veeprho. This compound | CAS 1329474-59-0. [Online]. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). BOC Deprotection. [Online]. Available at: [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. [Online]. Available at: [Link]
-
Hebei Boze Chemical Co., Ltd. (2023). BOC deprotection. [Online]. Available at: [Link]
-
Veeprho. N-Acetyl-N-tert-butoxycarbonyl Serotonin | CAS 1329837-64-0. [Online]. Available at: [Link]
-
National Center for Biotechnology Information. (2018). Degradation of Serotonin N-Acetyltransferase, a Circadian Regulator, by the N-end Rule Pathway. [Online]. Available at: [Link]
-
Wikipedia. N-Acetylserotonin. [Online]. Available at: [Link]
-
PubMed. (2005). Cellular stability of serotonin N-acetyltransferase conferred by phosphonodifluoromethylene alanine (Pfa) substitution for Ser-205. [Online]. Available at: [Link]
-
Journal of Food and Drug Analysis. (2013). Development and validation of an HPLC method for determination of purity of Sn-ADAM, a novel precursor of serotonin transporter. [Online]. Available at: [Link]
-
Pharmaffiliates. N-Acetyl-N-tert-butoxycarbonyl Serotonin-d4 Tri-O-acetyl-β-D-glucuronide Methyl Ester. [Online]. Available at: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Online]. Available at: [Link]
-
ResearchGate. (2016). N-Acetyl-Serotonin Offers Neuroprotection through Inhibiting Mitochondrial Death Pathways and Autophagic Activation in Experimental Models of Ischemic Injury. [Online]. Available at: [Link]
-
PubChem. N-Acetylserotonin. [Online]. National Institutes of Health. Available at: [Link]
-
Fisher Scientific. Amine Protection / Deprotection. [Online]. Available at: [Link]
-
Total Synthesis. (2024). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Online]. Available at: [Link]
-
University of Vienna. (2016). Quantification of the neurotransmitters melatonin and N-acetyl-serotonin in human serum by supercritical fluid chromatography coupled with tandem mass spectrometry. [Online]. Available at: [Link]
-
WuXi Biology. Alcohol Speed up Boc Protection of Primary Amines. [Online]. Available at: [Link]
-
ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. [Online]. Available at: [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. BOC Protection and Deprotection [bzchemicals.com]
- 3. jk-sci.com [jk-sci.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Lab Reporter [fishersci.co.uk]
- 6. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. BOC deprotection [ms.bzchemicals.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. total-synthesis.com [total-synthesis.com]
- 12. jfda-online.com [jfda-online.com]
Technical Support Center: Chromatography Purification of N-Acetyl-N,O-bis(tert-butoxycarbonyl) Serotonin
Welcome to the technical support center for the purification of N-Acetyl-N,O-bis(tert-butoxycarbonyl) Serotonin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during column chromatography purification of this compound. The following information is based on established chemical principles and practical laboratory experience.
Introduction
This compound is a doubly protected derivative of N-acetylserotonin. The two tert-butoxycarbonyl (Boc) groups, one on the indole nitrogen and the other on the phenolic oxygen, render the molecule significantly less polar and more amenable to purification by normal-phase column chromatography compared to its unprotected precursors. However, the purification can still present challenges. This guide will address these potential issues in a question-and-answer format.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My purified this compound appears to be contaminated with a more polar impurity. What could this be and how can I remove it?
A1: A common polar impurity is the mono-Boc protected species, either N-Acetyl-N-(tert-butoxycarbonyl) Serotonin or N-Acetyl-O-(tert-butoxycarbonyl) Serotonin.[1][2] This can arise from an incomplete protection reaction or premature deprotection of one of the Boc groups.
Troubleshooting Steps:
-
Reaction Monitoring: Ensure the initial protection reaction has gone to completion by using Thin Layer Chromatography (TLC).[3][4] A well-run reaction is the first step to a simple purification.
-
TLC Analysis: Develop a TLC solvent system that provides good separation between your desired di-Boc product and the potential mono-Boc impurities. A solvent system of ethyl acetate/hexane or dichloromethane/methanol is a good starting point.[5][6] The di-Boc product will have a higher Rf value (less polar) than the mono-Boc species.
-
Column Chromatography Optimization:
-
Solvent Gradient: Employ a shallow gradient of increasing polarity during your column chromatography. Start with a low polarity mobile phase (e.g., 10-20% ethyl acetate in hexanes) and gradually increase the concentration of the more polar solvent. This will allow for the elution of your desired, less polar compound first, followed by the more polar mono-Boc impurity.
-
Fraction Collection: Collect smaller fractions and analyze them by TLC before combining. This will prevent the contamination of pure fractions with those containing the impurity.
-
Q2: I am observing significant tailing of my product spot on the TLC plate and broad peaks during column chromatography. What is causing this and how can I improve the separation?
A2: Tailing is often an issue with compounds that can interact strongly with the acidic silica gel stationary phase.[6] The indole nitrogen, even when Boc-protected, can still exhibit some basicity, leading to this interaction.
Troubleshooting Steps:
-
Mobile Phase Modification:
-
Addition of a Base: To mitigate the interaction with acidic silica, you can add a small amount of a basic modifier to your mobile phase. A common practice is to add ~0.5-1% triethylamine (NEt3) or a few drops of ammonium hydroxide to the more polar component of your eluent (e.g., ethyl acetate or methanol).[6][7] This will neutralize the acidic sites on the silica gel and lead to sharper peaks.
-
Alternative Solvents: Experiment with different solvent systems. Sometimes, a switch from an ethyl acetate/hexane system to a dichloromethane/methanol system can alter the interactions and improve peak shape.[6]
-
-
Alternative Stationary Phases:
-
Alumina: Consider using neutral or basic alumina as your stationary phase instead of silica gel.[7] Alumina is generally less acidic and can reduce the tailing of basic compounds.
-
Amine-Functionalized Silica: For challenging separations, an amine-bonded silica phase can be very effective as it provides a less acidic surface.[8]
-
Q3: My compound seems to be decomposing on the column. How can I confirm this and what can be done to prevent it?
A3: While the Boc protecting group is generally stable to silica gel, prolonged exposure, especially to more acidic silica, can potentially lead to some degradation.[7][9] The tert-butoxycarbonyl group is known to be labile to acid.[10][11]
Troubleshooting Steps:
-
Stability Test (2D TLC): To check for on-plate degradation, you can perform a 2D TLC. Spot your crude mixture on a TLC plate, run it in one direction, then turn the plate 90 degrees and run it in a second solvent system. If you see spots that are not on the diagonal, it indicates that decomposition is occurring on the silica.[7]
-
Deactivating the Silica Gel: If silica-induced decomposition is suspected, you can deactivate the silica gel by pre-treating it with a solution of your mobile phase containing a small amount of a base like triethylamine, then re-packing the column.[7]
-
Minimize Contact Time: Run the column at a slightly faster flow rate to reduce the time your compound spends in contact with the stationary phase. This is a balance, as too fast a flow rate will compromise separation.
-
Work-up Procedure: Ensure your reaction work-up effectively removes any strong acids that may have been used in preceding steps. Residual acid can co-elute with your compound and cause degradation on the column. A wash with a mild base like saturated sodium bicarbonate solution is recommended.[4]
Q4: The separation between my product and a non-polar impurity is very poor. How can I improve the resolution?
A4: Poor separation of non-polar compounds can be due to an inappropriate solvent system or overloading the column.
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
Decrease Polarity: If your compound and the impurity are eluting too quickly (high Rf), you need to decrease the polarity of your mobile phase.[6] For an ethyl acetate/hexane system, this means increasing the proportion of hexane.
-
TLC Optimization: Aim for an Rf value for your target compound of around 0.2-0.3 on the TLC plate in the chosen solvent system. This generally provides the best separation on a column.[6]
-
-
Column Loading:
-
Dry Loading: For better resolution of compounds that are close in polarity, consider dry loading your sample. Dissolve your crude product in a minimal amount of a suitable solvent (like dichloromethane or ethyl acetate), add a small amount of silica gel, and then evaporate the solvent. The resulting free-flowing powder can be carefully added to the top of your column. This technique often leads to sharper bands and better separation.
-
Reduce the Load: Overloading the column with too much crude material will lead to broad bands and poor separation. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel used.
-
Experimental Protocol: Standard Purification
This protocol outlines a general procedure for the purification of this compound by flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)[12]
-
Hexanes (or petroleum ether)
-
Ethyl acetate
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)[5]
-
Glass chromatography column
-
Collection tubes
-
Rotary evaporator
Procedure:
-
TLC Analysis of Crude Material:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in various solvent systems (e.g., 20%, 30%, 40% ethyl acetate in hexanes) to find the optimal eluent for separation. The ideal system should give your product an Rf of ~0.2-0.3 and good separation from impurities.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., 10% ethyl acetate in hexanes).
-
Pour the slurry into the column and allow the silica to pack under gravity, gently tapping the column to ensure even packing.
-
Drain the excess solvent until the solvent level is just above the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the initial eluting solvent.
-
Carefully apply the solution to the top of the silica bed using a pipette.
-
Drain the solvent until the sample is absorbed onto the silica.
-
Carefully add a small layer of sand on top of the silica to prevent disturbance of the sample layer.
-
-
Elution and Fraction Collection:
-
Begin eluting with the initial low-polarity solvent system.
-
Collect fractions and monitor the elution by TLC.
-
If necessary, gradually increase the polarity of the mobile phase to elute your compound.
-
-
Analysis and Product Isolation:
-
Identify the fractions containing the pure product by TLC.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
| Parameter | Typical Value/Range | Rationale/Comments |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for normal-phase chromatography.[12] |
| Mobile Phase | Ethyl Acetate/Hexanes or Dichloromethane/Methanol | Gradients of increasing polarity are typically used.[5][6] |
| Target Rf (TLC) | 0.2 - 0.3 | Provides optimal separation on a column.[6] |
| Potential Impurities | Mono-Boc Serotonin derivatives, unreacted starting materials | These are generally more polar than the desired product.[1][2] |
| Tailing Mitigation | Addition of 0.5-1% Triethylamine to the mobile phase | Neutralizes acidic sites on the silica gel.[6][7] |
Visualizations
Purification Workflow
Caption: Workflow for column chromatography purification.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common issues.
References
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]
- Khan, K. M., et al. (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. ISRN Organic Chemistry, 2012, 404235.
- Gotor-Fernández, V., et al. (2005). Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety. The Journal of Organic Chemistry, 70(8), 3142-3148.
-
Agilent Technologies. Troubleshooting Guide. Available from: [Link]
-
Wikipedia. tert-Butyloxycarbonyl protecting group. Available from: [Link]
-
Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. Available from: [Link]
-
Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Available from: [Link]
-
Veeprho. N-Acetyl-N-tert-butoxycarbonyl Serotonin | CAS 1329837-64-0. Available from: [Link]
-
Veeprho. N-Acetyl-O-tert-butoxycarbonyl Serotonin | CAS 1329624-51-2. Available from: [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. veeprho.com [veeprho.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chromatography [chem.rochester.edu]
- 8. teledyneisco.com [teledyneisco.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. Double BOC protection selective removal method [en.highfine.com]
- 11. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 12. BOC Protection and Deprotection [pt.bzchemicals.com]
optimizing storage conditions for N-Acetyl-N,O-bis(tert-butoxycarbonyl) Serotonin
Welcome to the technical support center for N-Acetyl-N,O-bis(tert-butoxycarbonyl) Serotonin (CAS 1329474-59-0). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for the optimal storage and handling of this valuable research compound. As a dual-protected derivative of N-Acetylserotonin, understanding its stability profile is critical for ensuring experimental success and the integrity of your results.
Introduction to this compound
This compound is a derivative of N-Acetylserotonin where both the indole nitrogen (N) and the hydroxyl (O) group are protected by a tert-butoxycarbonyl (Boc) group. This protection strategy is often employed in multi-step organic syntheses to prevent unwanted side reactions involving these functional groups. However, the presence of two Boc groups, particularly the N-Boc on the electron-rich indole ring, introduces specific stability considerations that must be carefully managed.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For long-term stability, it is recommended to store this compound at -20°C or lower , in a tightly sealed container, and protected from light and moisture. The solid material is generally more stable than solutions.
Q2: Can I store this compound at room temperature for short periods?
While relatively stable at room temperature in its solid form for short durations, it is advisable to minimize time spent outside of recommended storage conditions. The N-Boc group on the indole ring is known to be more labile than Boc groups on aliphatic amines and can be susceptible to degradation even under mildly acidic conditions or elevated temperatures.[1]
Q3: What solvents are suitable for dissolving this compound?
This compound is generally soluble in a range of organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and tetrahydrofuran (THF). When preparing solutions for experimental use, it is best practice to prepare them fresh. If short-term storage of a solution is necessary, store at -20°C and use within a limited time frame. Avoid acidic solvents or buffers, as this can lead to the cleavage of the Boc groups.
Q4: What are the primary degradation pathways for this compound?
The primary degradation pathway is the acid-catalyzed cleavage of the Boc protecting groups. The N-Boc group on the indole is particularly susceptible to acid-catalyzed hydrolysis.[1] Thermal degradation can also occur at elevated temperatures, leading to the removal of the Boc groups.[2][3]
Troubleshooting Guide
This section addresses common issues that may arise during the handling and use of this compound.
Issue 1: Unexpected Deprotection of the Compound
Symptom: You observe the presence of mono-deprotected or fully deprotected species (N-Acetyl-O-Boc-Serotonin, N-Acetyl-N-Boc-Serotonin, or N-Acetylserotonin) in your sample by analytical techniques such as LC-MS or NMR.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Acidic Contamination | The Boc group is highly sensitive to acid. Trace amounts of acid in solvents, on glassware, or from the environment can catalyze its removal.[4] | Ensure all glassware is thoroughly cleaned and dried. Use high-purity, anhydrous, and non-acidic solvents. If purification by HPLC is performed using acidic modifiers like trifluoroacetic acid (TFA), it is crucial to remove the acid promptly after collection, for instance by co-evaporation with a non-acidic solvent or by using a suitable workup procedure.[5] |
| Elevated Temperatures | Prolonged exposure to high temperatures, for example during solvent evaporation, can cause thermal cleavage of the Boc group. The N-Boc on an indole is more thermally labile than on other amines.[2][3] | When removing solvents, use a rotary evaporator with a water bath set to a low temperature (e.g., ≤ 30-40°C) and under reduced pressure. For highly sensitive compounds, lyophilization (freeze-drying) from a suitable solvent system can be a gentler alternative.[5] |
| Improper Storage | Storing the compound under suboptimal conditions (e.g., at room temperature, exposed to light or moisture) can lead to gradual degradation over time. | Adhere strictly to the recommended storage conditions of -20°C or below, in a dark, dry environment. |
Experimental Protocols
Protocol 1: Assessment of Compound Purity by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method to assess the purity of this compound and check for the presence of deprotected impurities.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the compound and dissolve it in a suitable solvent (e.g., ACN) to a final concentration of approximately 1 mg/mL.
-
Mobile Phase Preparation:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
-
HPLC Conditions:
-
Column: C18 reverse-phase
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 220 nm and 280 nm
-
Gradient:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
-
Analysis: Inject the sample and analyze the chromatogram. The parent compound should be the major peak. The presence of earlier eluting peaks may indicate more polar, deprotected impurities.
Visualizing Degradation and Troubleshooting
Diagram 1: Potential Degradation Pathway
This diagram illustrates the stepwise loss of the Boc protecting groups from this compound under acidic or thermal stress.
Sources
Validation & Comparative
comparing N-Acetyl-N,O-bis(tert-butoxycarbonyl) Serotonin to other serotonin precursors
Technical Guide: Comparative Analysis of N-Acetyl-N,O-bis(tert-butoxycarbonyl) Serotonin vs. Conventional Serotonin Precursors
Executive Summary
In the development of serotonergic modulators and the synthesis of Melatonin derivatives, the choice of precursor material dictates the purity, yield, and stability of the final API. While biological precursors like L-Tryptophan and 5-Hydroxytryptophan (5-HTP) are standard for biosynthesis, they pose significant challenges in chemical synthesis due to oxidative instability and poor solubility in organic solvents.
This guide compares these conventional precursors against This compound (CAS 1329474-59-0), a specialized, fully protected derivative. We analyze its role not merely as a precursor, but as a critical Reference Standard and Orthogonal Synthetic Intermediate that resolves the stability and purification bottlenecks inherent to unprotected serotonin analogs.
Structural & Functional Comparison
The core distinction lies in the chemical protection strategy. Serotonin (5-HT) and N-Acetylserotonin (NAS) contain a reactive phenolic hydroxyl group and an electron-rich indole ring, making them prone to oxidation (forming quinone imines) and polymerization.
This compound (hereafter Bis-Boc-NAS ) mitigates these risks by capping the reactive sites with tert-butoxycarbonyl (Boc) groups.
Comparative Matrix: Chemical Properties
| Feature | 5-HTP / L-Tryptophan | N-Acetylserotonin (NAS) | Bis-Boc-NAS (CAS 1329474-59-0) |
| Role | Biological Starting Material | Metabolic Intermediate / API | Impurity Standard / Synthetic Intermediate |
| Chemical Stability | Low (Oxidative degradation) | Moderate (Phenol sensitive) | High (Protected N1 & O5 positions) |
| Solubility | Aqueous / Polar Solvents | Alcohols / Polar Aprotic | Non-polar Organic Solvents (DCM, EtOAc) |
| Purification | Crystallization / Ion Exchange | Recrystallization | Silica Gel Chromatography (Flash) |
| Regulatory Use | Raw Material | API / Intermediate | Impurity Marker (USP/EP/JP) |
Mechanistic Insight
-
The Stability Advantage: The O-Boc group prevents phenoxy radical formation, while the N1-Boc group deactivates the indole ring against electrophilic attack and dimerization. This allows Bis-Boc-NAS to be stored and handled under ambient conditions where NAS or 5-HT would degrade.
-
The Solubility Switch: Unlike the zwitterionic 5-HTP, Bis-Boc-NAS is lipophilic. This enables its use in standard organic synthesis workflows (e.g., anhydrous coupling reactions) and purification via normal-phase silica chromatography, which is impossible for the highly polar natural precursors.
Critical Application: Impurity Profiling & Quality Control
For drug development professionals, Bis-Boc-NAS is indispensable as a Reference Standard for validating the purity of Serotonin and Melatonin APIs.
Scenario: During the chemical synthesis of Melatonin from Serotonin using Boc-protection strategies, incomplete deprotection or side-reactions can generate Bis-Boc-NAS. Regulatory bodies (FDA, EMA) require the identification and quantification of such process-related impurities.
Experimental Protocol: HPLC Impurity Profiling
Objective: Quantify Bis-Boc-NAS impurity levels in a bulk N-Acetylserotonin batch.
Methodology:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Solvent B: 0.1% TFA in Acetonitrile.
-
-
Gradient: 5% B to 95% B over 20 minutes (Bis-Boc-NAS is highly hydrophobic and will elute late).
-
Detection: UV at 280 nm (Indole absorption).
-
Standard Preparation: Dissolve 10 mg Bis-Boc-NAS in 10 mL Acetonitrile (Stock A). Serial dilute to 1 µg/mL for LOD determination.
Self-Validating Step:
-
System Suitability: The retention time of Bis-Boc-NAS must be significantly distinct (>10 min delta) from the parent N-Acetylserotonin due to the lipophilic Boc groups. If co-elution occurs, increase the organic ratio in the gradient slope.
Synthetic Utility: The "Purification Handle" Strategy
While 5-HTP is used for biosynthesis, Bis-Boc-NAS serves as a superior intermediate for chemical synthesis of high-purity serotonin derivatives.
The Workflow: Direct synthesis of Serotonin analogs often yields tarry mixtures due to indole oxidation. Solution:
-
Protect: Convert crude N-Acetylserotonin to Bis-Boc-NAS.
-
Purify: Flash chromatography (Hexane/Ethyl Acetate). Impurities (oxidized phenols) remain polar and stick to the column; Bis-Boc-NAS elutes cleanly.
-
Deprotect: Quantitative removal of Boc groups to yield ultra-pure N-Acetylserotonin.
Protocol: Selective Deprotection of Bis-Boc-NAS
Reagents:
-
Bis-Boc-NAS (1.0 eq)
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
-
Triethylsilane (Scavenger)
Step-by-Step:
-
Dissolution: Dissolve 500 mg Bis-Boc-NAS in 5 mL DCM.
-
Acidolysis: Add 5 mL TFA dropwise at 0°C. Add 0.1 mL Triethylsilane to scavenge tert-butyl cations (preventing re-alkylation of the indole ring).
-
Reaction: Stir at room temperature for 2 hours. Monitor via TLC (disappearance of the high Rf spot).
-
Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.
-
Neutralization: Dissolve residue in MeOH/NH3 to neutralize the TFA salt.
-
Result: High-purity N-Acetylserotonin, free of oxidative byproducts.
Visualizing the Pathways
The following diagram illustrates the position of Bis-Boc-NAS in the serotonergic synthesis landscape, highlighting its role as a stabilized "off-path" reservoir for purification.
Figure 1: Synthetic and Metabolic relationships. Bis-Boc-NAS serves as a protected loop to bypass oxidative degradation pathways.
Conclusion & Recommendation
This compound is not a direct substitute for biological precursors like 5-HTP in cell culture or dietary supplements. However, in the context of pharmaceutical chemistry and analytical toxicology , it outperforms natural precursors by providing:
-
A Stable Analytical Benchmark: Essential for regulatory compliance in tracking process impurities.
-
A Synthetic "Safe Harbor": Allowing the purification of serotonin intermediates in organic phases without degradation.
Recommendation:
-
For Synthesis: Use Bis-Boc-NAS as a key intermediate when high purity (>99.5%) N-Acetylserotonin is required and crystallization fails to remove polar impurities.
-
For QC: Adopt Bis-Boc-NAS as the primary reference standard for monitoring "Over-reaction" impurities in Boc-protected peptide synthesis involving serotonin residues.
References
-
Veeprho Laboratories. (n.d.). This compound | CAS 1329474-59-0.[1][2][3][4][5][6] Retrieved from [Link]
-
National Center for Biotechnology Information. (2009). Biosynthesis and biotechnological production of serotonin derivatives. PubMed. Retrieved from [Link]
-
UCL Discovery. (n.d.). Synthesis of Serotonergic Agents and Structure-Activity Relationships. Retrieved from [Link]
Sources
Pharmacological Validation & Comparative Profile: N-Acetyl-N,O-bis(tert-butoxycarbonyl) Serotonin
[1]
Executive Summary & Technical Positioning
N-Acetyl-N,O-bis(tert-butoxycarbonyl) Serotonin (CAS: 1329474-59-0), often utilized as a high-purity pharmaceutical reference standard or synthetic intermediate, represents a fully "masked" derivative of the endogenous neurotransmitter N-Acetylserotonin (NAS).[1]
For researchers and drug developers, validating this compound’s effect on receptor binding is critical not to demonstrate efficacy, but to establish negative control parameters and impurity profiles .[1] Unlike its parent compounds (Serotonin and NAS), which exhibit high affinity for 5-HT and Melatonin (MT) receptors respectively, the bis-Boc modification is designed to sterically nullify orthosteric binding.[1]
This guide provides the experimental framework to validate this compound's lack of affinity (inertness) in its protected state and compares its physicochemical profile against active metabolites.[1]
Structural Mechanism & Receptor Interaction Logic[1]
To understand the validation logic, one must analyze the Structure-Activity Relationship (SAR) disruption caused by the tert-butoxycarbonyl (Boc) groups.[1]
The "Steric Silencing" Mechanism
Serotonergic and Melatonergic receptor binding relies on precise hydrogen bonding and salt-bridge formation.[1]
-
The 5-Hydroxy Group: In Serotonin (5-HT), this acts as a hydrogen bond donor/acceptor.[1] In the bis-Boc derivative, this is capped by a bulky carbonate ester.[1]
-
The Indole Nitrogen: Critical for pi-stacking alignment in the receptor pocket.[1] The Boc group here introduces massive steric bulk, preventing the ligand from entering the deep orthosteric cleft of GPCRs (like 5-HT2A or MT1).[1]
-
The Side Chain: The N-acetyl group mimics NAS, but without the core indole interactions, the molecule cannot stabilize the active receptor conformation.[1]
Visualization: Steric Hindrance Pathway
The following diagram illustrates why the bis-Boc derivative fails to engage the receptor signal transduction pathway compared to active NAS.
Caption: Comparative logic showing how Boc-protection prevents the orthosteric fit required for signal transduction, rendering the molecule pharmacologically inert.
Comparative Analysis: Protected vs. Active Metabolites[1]
The following table contrasts the Bis-Boc derivative with its active counterparts. This data is essential for establishing assay windows in screening campaigns.[1]
| Feature | Serotonin (5-HT) | N-Acetylserotonin (NAS) | N-Acetyl-N,O-bis(Boc) Serotonin |
| CAS Number | 50-67-9 | 1210-83-9 | 1329474-59-0 |
| Primary Receptor | 5-HT1, 5-HT2, etc.[1] | MT1, MT2, TrkB | None (Predicted Inert) |
| Binding Affinity (Ki) | Low nM range | Low nM (MT), µM (5-HT) | > 10 µM (No Binding) |
| Lipophilicity (LogP) | ~0.2 (Hydrophilic) | ~1.2 | > 3.5 (Highly Lipophilic) |
| Blood-Brain Barrier | Poor Penetration | Moderate Penetration | High Penetration (Passive) |
| Stability | Oxidizes rapidly | Moderate | Stable (until acidic deprotection) |
| Primary Use | Neurotransmitter | Melatonin Precursor/Agonist | Impurity Standard / Synthetic Intermediate |
Validation Protocols
To scientifically validate the "effect on receptor binding," one must prove the absence of binding (specificity) and the identity of the molecule.[1]
Protocol A: Competitive Radioligand Binding Assay (Negative Control Validation)
Objective: Confirm that this compound does not displace standard radioligands at physiological concentrations.[1]
Reagents:
-
Receptor Source: CHO cells overexpressing human MT1 or 5-HT1A receptors.[1]
-
Radioligand: [³H]-Melatonin (for MT1) or [³H]-8-OH-DPAT (for 5-HT1A).[1]
-
Test Compound: N-Acetyl-N,O-bis(Boc) Serotonin (dissolved in 100% DMSO, diluted to <1% DMSO final).
Step-by-Step Workflow:
-
Membrane Preparation: Homogenize CHO cells in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellet.[1]
-
Incubation:
-
Equilibrium: Incubate at 37°C for 60 minutes.
-
Harvesting: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.[1]
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Data Analysis: Plot % Displacement vs. Log[Concentration].
-
Success Criteria: The Bis-Boc compound should show < 20% displacement even at 10 µM, yielding an IC50 > 10 µM.[1]
-
Protocol B: Acid-Catalyzed Deprotection & Recovery (Identity Validation)
Objective: Validate that the inert molecule can be converted back to the active parent (NAS) under controlled conditions, confirming its structural integrity.[1]
Workflow:
-
Dissolve 1 mg Bis-Boc derivative in 1 mL Dichloromethane (DCM).
-
Add 0.5 mL Trifluoroacetic acid (TFA) (Standard Boc-deprotection reagent).[1]
-
Stir at room temperature for 30 minutes.
-
Evaporate solvent under nitrogen stream.[1]
-
Analyze residue via HPLC-MS.[1]
-
Expected Result: Disappearance of the parent peak (MW ~418) and appearance of the N-Acetylserotonin peak (MW ~218).[1]
-
Experimental Workflow Visualization
The following diagram maps the validation lifecycle, from reference standard verification to binding assay confirmation.
Caption: Dual-path validation workflow confirming both the inertness of the protected form and its chemical identity via deprotection.
References
-
Veeprho Laboratories. (2024).[1] this compound: Structure and Reference Standard Specifications. Retrieved from [Link][1]
-
National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for CID 903: N-Acetylserotonin. Retrieved from [Link][1]
-
Jang, S. W., et al. (2010).[1] N-acetylserotonin activates TrkB receptor in a circadian rhythm. Proceedings of the National Academy of Sciences, 107(8), 3876-3881.[1] Retrieved from [Link]
-
IUPHAR/BPS Guide to Pharmacology. (2024).[1] Melatonin Receptors: Ligand Binding Data. Retrieved from [Link][1]
A Comparative Guide for Chronobiology Research: N-Acetyl-N,O-bis(tert-butoxycarbonyl) Serotonin vs. Melatonin in Circadian Rhythm Studies
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of circadian biology, the choice of chemical tools to probe and modulate the internal clock is paramount. While melatonin is the well-established hormone of darkness and a primary regulator of the sleep-wake cycle, other endogenous molecules and their synthetic derivatives are emerging as powerful research agents. This guide provides an in-depth comparison of the classic chronobiotic, melatonin, with N-Acetyl-N,O-bis(tert-butoxycarbonyl) Serotonin, a protected form of N-acetylserotonin (NAS), for the study of circadian rhythms.
For the purpose of this guide, it is important to clarify that this compound is a chemically modified version of N-acetylserotonin (NAS). The "bis(tert-butoxycarbonyl)" (Boc) groups are protecting groups used in chemical synthesis, which can enhance stability and facilitate cell permeability.[1][2][3][4] In a biological context, it is anticipated that these Boc groups would be cleaved in vivo or in vitro, releasing the biologically active N-acetylserotonin. Therefore, this guide will focus on the comparative biological activities of the resultant N-acetylserotonin and melatonin.
The Endogenous Players in Circadian Regulation
The master circadian clock, located in the suprachiasmatic nucleus (SCN) of the hypothalamus, orchestrates daily rhythms throughout the body.[5] The synthesis and secretion of melatonin from the pineal gland is a key output of the SCN, signaling darkness to the rest of the organism.[5][6][7] The precursor to melatonin is N-acetylserotonin (NAS), which is synthesized from serotonin.[8][9][10] While historically viewed primarily as an intermediate in melatonin synthesis, recent research has unveiled that NAS possesses its own distinct biological activities relevant to circadian studies and neuroprotection.[8][11][12]
Comparative Analysis: N-Acetylserotonin vs. Melatonin
Mechanism of Action: A Tale of Two Pathways
While both NAS and melatonin are structurally similar and involved in the same biosynthetic pathway, they exert their effects through distinct and overlapping signaling cascades.
Melatonin: The chronobiotic effects of melatonin are primarily mediated by two high-affinity G-protein coupled receptors: MT1 and MT2.[13][14]
-
MT1 Receptor Activation: Primarily coupled to Gαi/o proteins, activation of MT1 receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[13] This pathway ultimately influences gene transcription by inhibiting the phosphorylation of the cAMP-responsive element-binding protein (CREB).[13] MT1 receptors can also couple to Gq proteins, leading to the activation of phospholipase C (PLC) and an increase in intracellular calcium.[13]
-
MT2 Receptor Activation: Similar to MT1, MT2 receptors also couple to Gαi/o to inhibit cAMP production.[13] A key distinguishing feature of MT2 signaling is its ability to inhibit cGMP formation.[13] Both MT1 and MT2 activation can also modulate other signaling pathways, including the MEK/ERK pathway.[13]
N-Acetylserotonin (NAS): NAS also acts as an agonist at MT1 and MT2 receptors, though its affinity may differ from melatonin.[8][15] However, the most significant distinction in NAS signaling is its ability to activate the Tropomyosin receptor kinase B (TrkB), the receptor for Brain-Derived Neurotrophic Factor (BDNF), in a BDNF-independent manner.[8][11][12]
-
TrkB Receptor Activation: This activation is a key differentiator from melatonin, which does not activate TrkB.[11][12] TrkB activation by NAS initiates several downstream signaling cascades, including the MAPK/ERK, PI3K/Akt, and PLC-γ1 pathways.[11] These pathways are crucial for neuronal survival, neurogenesis, and synaptic plasticity.[11][16] Studies have shown that NAS exhibits antidepressant-like effects that are dependent on TrkB activation.[11][12] The activation of TrkB by endogenous NAS occurs in a circadian manner, with higher activation during the night.[11][12][17]
Performance Data Summary
| Feature | N-Acetylserotonin (from this compound) | Melatonin |
| Primary Receptors | TrkB, MT1, MT2[8][11][12][15] | MT1, MT2[13][14] |
| Key Downstream Pathways | TrkB-mediated: MAPK/ERK, PI3K/Akt, PLC-γ1. Melatonin receptor-mediated pathways.[11][16] | Gαi/o-mediated: ↓cAMP, ↓PKA. Gq-mediated: ↑PLC, ↑Ca²⁺.[13] |
| Primary Role in Circadian Rhythms | Precursor to melatonin; independent signaling with potential roles in neurogenesis and plasticity with a circadian pattern.[11][12][18] | Primary hormonal signal of darkness; entrains circadian rhythms.[6][7][19][20] |
| Neuroprotective Effects | Potent, often mediated by TrkB activation and antioxidant properties.[16][21][22] | Present, often attributed to its antioxidant and anti-inflammatory properties.[14][23] |
| Antidepressant-like Effects | Demonstrated in animal models, dependent on TrkB activation.[11][12][17] | Some evidence, but less pronounced and through different mechanisms. |
| Use as a Chronobiotic | Less studied than melatonin for phase-shifting, but its precursor role and receptor agonism suggest potential. | Well-established chronobiotic, used to treat circadian rhythm disorders.[6][14][20] |
Experimental Protocols
In Vitro Assessment of Circadian Rhythm Modulation
A common method to assess the effects of compounds on the cellular circadian clock is through the use of cell lines containing a circadian reporter gene, such as Period2 (Per2).
Protocol: Per2-Luciferase Reporter Assay in U2OS Cells
-
Cell Culture: Culture U2OS cells stably expressing a Per2 promoter-driven luciferase reporter (U2OS-Per2-Luc) in DMEM supplemented with 10% FBS and antibiotics.
-
Plating: Seed cells in a 35-mm dish at a density that will result in a confluent monolayer on the day of the experiment.
-
Synchronization: Once confluent, synchronize the cellular clocks by treating with 100 nM dexamethasone for 2 hours.
-
Compound Treatment: After synchronization, replace the medium with recording medium (DMEM without phenol red, supplemented with 10% FBS, antibiotics, and 0.1 mM luciferin). Add this compound or melatonin at desired concentrations. A vehicle control (e.g., DMSO) should be included.
-
Luminescence Recording: Place the dishes in a luminometer (e.g., LumiCycle) and record luminescence counts every 10 minutes for at least 3-5 days.
-
Data Analysis: Analyze the luminescence data to determine the period, phase, and amplitude of the circadian rhythm. Compare the parameters between the treated and control groups to assess the effect of the compounds on the cellular clock.
In Vivo Assessment of Chronobiotic Effects
The phase-shifting effects of a compound on the circadian clock in a whole organism can be assessed by monitoring locomotor activity in rodents.
Protocol: Locomotor Activity Monitoring in Mice
-
Animal Housing: Individually house mice in cages equipped with running wheels. Maintain the animals in a light-dark (LD) cycle of 12 hours of light and 12 hours of darkness (12:12 LD) for at least two weeks for entrainment.
-
Baseline Activity: Record baseline locomotor activity for at least one week to establish a stable activity onset.
-
Constant Darkness: Transfer the mice to constant darkness (DD) to allow their endogenous circadian rhythm to "free-run".
-
Compound Administration: On the second or third day of DD, administer a single dose of this compound, melatonin, or vehicle via an appropriate route (e.g., intraperitoneal injection) at a specific circadian time (CT). CT12 typically corresponds to the onset of the animal's active phase.
-
Activity Monitoring: Continue to record locomotor activity for at least two weeks following the injection.
-
Data Analysis: Determine the phase of the activity rhythm before and after the compound administration. A phase shift is calculated by fitting a regression line to the activity onsets for several days before the pulse and several days after the pulse. The difference between these two lines on the day of the pulse represents the phase shift.
Conclusion and Future Directions
The choice between this compound (as a source of N-acetylserotonin) and melatonin for circadian rhythm studies depends on the specific research question.
-
Melatonin remains the gold standard for studying the canonical signaling pathways that govern the entrainment of the circadian clock to the light-dark cycle.[6][19][20] Its well-characterized pharmacology and established role as a chronobiotic make it an indispensable tool.[6][14]
-
This compound , by providing a stable and likely more permeable source of N-acetylserotonin , opens up avenues to explore non-canonical circadian signaling. The unique ability of NAS to activate TrkB receptors provides a link between the circadian system and neurotrophic factor signaling, which has significant implications for understanding the relationship between circadian disruption and neurodegenerative or psychiatric disorders.[11][12][24]
Future research should focus on directly comparing the phase-shifting properties of NAS and melatonin in vivo and further elucidating the physiological relevance of circadian TrkB activation by NAS. The development of research tools like this compound will be instrumental in these endeavors, allowing for a more nuanced understanding of the multifaceted regulation of our internal clocks.
References
-
Jockers, R., et al. (2016). Melatonin receptors: molecular pharmacology and signalling in the context of system bias. British Journal of Pharmacology, 173(21), 3120-3137. [Link]
-
Zisapel, N. (2018). New perspectives on the role of melatonin in human sleep, circadian rhythms and their regulation. Journal of Pineal Research, 65(3), e12513. [Link]
-
Dubocovich, M. L., et al. (2010). Role of melatonin receptors and signal transduction pathways. CNS & Neurological Disorders - Drug Targets, 9(6), 668-683. [Link]
-
Blask, D. E., et al. (2002). Melatonin as a chronobiotic/anticancer agent: cellular, biochemical, and molecular mechanisms of action and their implications for circadian-based cancer therapy. Cancer Treatment and Research, 112, 255-294. [Link]
-
Cardinali, D. P., et al. (2023). Melatonin as a Chronobiotic/Cytoprotective Agent in REM Sleep Behavior Disorder. International Journal of Molecular Sciences, 24(10), 8744. [Link]
-
Masters, A., et al. (2014). Melatonin, the Hormone of Darkness: From Sleep Promotion to Ebola Treatment. Brain Disorders & Therapy, 4(1), 1000151. [Link]
-
QIAGEN. Melatonin Signaling. GeneGlobe. [Link]
-
Wikipedia. (2024). Chronobiotic. [Link]
-
Arendt, J., & Skene, D. J. (2005). Melatonin as a chronobiotic. Sleep Medicine Reviews, 9(1), 25-39. [Link]
-
Gunata, M., et al. (2020). Cellular signalling pathway of melatonin receptors. Journal of the Pakistan Medical Association, 70(5), 894-899. [Link]
-
Glickman, G., et al. (2022). Human circadian rhythm studies: Practical guidelines for inclusion/exclusion criteria and protocol. Neurobiology of Sleep and Circadian Rhythms, 13, 100080. [Link]
-
Cardinali, D. P. (2021). Melatonin as a Chronobiotic and Cytoprotective Agent in Parkinson's Disease. Frontiers in Bioscience-Landmark, 26(4), 664-683. [Link]
-
Hughey, J. J., & Wu, L. M. (2022). Keeping an eye on circadian time in clinical research and medicine. Journal of Pineal Research, 74(1), e12838. [Link]
-
Talib, W. H. (2018). Melatonin and Circadian Rhythm: Aging, Cancer, and Mechanism. Critical Reviews in Oncogensis, 23(1-2), 65-74. [Link]
-
Arendt, J. (2006). Melatonin, sleep and the biological clock. The Journal of Physiology, 575(Pt 2), 341. [Link]
-
Arendt, J. (2009). Melatonin and Human Rhythms. Chronobiology International, 26(6), 1067-1083. [Link]
-
Jang, S. W., et al. (2010). N-acetylserotonin activates TrkB receptor in a circadian rhythm. Proceedings of the National Academy of Sciences, 107(8), 3876-3881. [Link]
-
Rosbash, M. (2019). Circadian Clocks Methods and Protocols. Methods in Molecular Biology, 1950. [Link]
-
Wikipedia. (2024). N-Acetylserotonin. [Link]
-
Wang, F., et al. (2025). Basic research on circadian disruption using animal and human organoid models: a review. Chronobiology International, 1-13. [Link]
-
Rekkas, C., et al. (2019). N-Acetylserotonin vs Melatonin: In-Vitro Controlled Release from Hydrophilic Matrix Tablets. Pharmaceutics, 11(11), 589. [Link]
-
ResearchGate. (2017). Experimental protocol. The 6-day experimental protocol is described in... [Link]
-
Tosini, G., et al. (2012). N-Acetylserotonin: Neuroprotection, Neurogenesis, and the Sleepy Brain. Neuroscientist, 18(6), 645-653. [Link]
-
Jang, S. W., et al. (2010). N-acetylserotonin activates TrkB receptor in a circadian rhythm. Proceedings of the National Academy of Sciences of the United States of America, 107(8), 3876-3881. [Link]
-
Taylor & Francis. N-Acetylserotonin – Knowledge and References. [Link]
-
Anderson, G., & Maes, M. (2016). Melatonin and serotonin in psychiatric and brain disorders. Atlas of Science. [Link]
-
Aydin, E., & Can, O. D. (2023). Neuropharmacologic modulation of the melatonergic system. Open Exploration, 1, 1-17. [Link]
-
Veeprho. This compound | CAS 1329474-59-0. [Link]
-
Lezoualc'h, F., et al. (1998). N-acetyl-serotonin (normelatonin) and melatonin protect neurons against oxidative challenges and suppress the activity of the transcription factor NF-kappaB. Journal of Pineal Research, 24(3), 168-178. [Link]
-
Creative Biolabs. Serotonin Metabolism, Physiological functions and medical application. [Link]
-
NA. N-Acetyl-N-tert-butoxycarbonyl Serotonin | CAS No- 1329837-64-0. [Link]
-
Varshavsky, A. (2019). Degradation of Serotonin N-Acetyltransferase, a Circadian Regulator, by the N-end Rule Pathway. Journal of Biological Chemistry, 294(52), 19999-20013. [Link]
-
Li, Q., et al. (2019). N-Acetyl Serotonin Protects Neural Progenitor Cells Against Oxidative Stress-Induced Apoptosis and Improves Neurogenesis in Adult Mouse Hippocampus Following Traumatic Brain Injury. Molecular Neurobiology, 56(1), 237-254. [Link]
-
Kim, H., et al. (2017). Neuroprotective action of N-acetyl serotonin in oxidative stress-induced apoptosis through the activation of both TrkB/CREB/BDNF pathway and Akt/Nrf2/Antioxidant enzyme in neuronal cells. Redox Biology, 11, 436-446. [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. N-Acetyl-N-tert-butoxycarbonyl Serotonin - SRIRAMCHEM [sriramchem.com]
- 3. chemicea.com [chemicea.com]
- 4. N-Acetyl-O-tert-butoxycarbonyl Serotonin | CAS 1329624-51-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. Chronobiotic - Wikipedia [en.wikipedia.org]
- 6. Melatonin as a chronobiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. N-Acetylserotonin - Wikipedia [en.wikipedia.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Neuropharmacologic modulation of the melatonergic system [explorationpub.com]
- 11. N-acetylserotonin activates TrkB receptor in a circadian rhythm - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N-acetylserotonin activates TrkB receptor in a circadian rhythm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Melatonin receptors: molecular pharmacology and signalling in the context of system bias - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. eurekaselect.com [eurekaselect.com]
- 16. Neuroprotective action of N-acetyl serotonin in oxidative stress-induced apoptosis through the activation of both TrkB/CREB/BDNF pathway and Akt/Nrf2/Antioxidant enzyme in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. apexbt.com [apexbt.com]
- 18. researchgate.net [researchgate.net]
- 19. Circadian Rhythm Dysregulation and Restoration: The Role of Melatonin - PMC [pmc.ncbi.nlm.nih.gov]
- 20. New perspectives on the role of melatonin in human sleep, circadian rhythms and their regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. N-acetyl-serotonin (normelatonin) and melatonin protect neurons against oxidative challenges and suppress the activity of the transcription factor NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. N-Acetyl Serotonin Protects Neural Progenitor Cells Against Oxidative Stress-Induced Apoptosis and Improves Neurogenesis in Adult Mouse Hippocampus Following Traumatic Brain Injury | Scilit [scilit.com]
- 23. researchgate.net [researchgate.net]
- 24. atlasofscience.org [atlasofscience.org]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for N-Acetyl-N,O-bis(tert-butoxycarbonyl) Serotonin
Introduction
In the landscape of pharmaceutical development, the integrity of analytical data is paramount. This guide provides an in-depth comparison and cross-validation protocol for two common analytical methods applied to N-Acetyl-N,O-bis(tert-butoxycarbonyl) Serotonin. This molecule, a protected derivative of the neurotransmitter serotonin, often serves as a critical intermediate in the synthesis of complex pharmaceutical agents. Ensuring that the analytical methods used to assess its purity, concentration, and stability are accurate and interchangeable is not merely a matter of good practice—it is a regulatory necessity.
The objective of cross-validation is to demonstrate that two distinct analytical procedures are suitable for the same intended purpose and provide comparable results. This process is crucial when, for instance, a method is transferred from a research and development lab to a quality control environment, or when a legacy method is updated with new technology. This guide will detail the cross-validation of a High-Performance Liquid Chromatography with UV detection (HPLC-UV) method against a more specific and sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).
Featured Analytical Methodologies
The choice of an analytical method is driven by the specific requirements of the analysis, including required sensitivity, selectivity, and the nature of the sample matrix. For this compound, its indole chromophore and increased lipophilicity due to the two tert-butoxycarbonyl (Boc) protecting groups guide our selection.
Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust, cost-effective, and widely used technique for routine analysis and quality control. The method's efficacy hinges on the analyte's ability to absorb ultraviolet light. The indole nucleus of the serotonin backbone provides a strong chromophore, making it well-suited for UV detection.
-
Principle of Operation: The sample is injected into a high-pressure liquid stream (mobile phase) and passes through a column packed with a stationary phase. Separation is achieved based on the analyte's differential partitioning between the two phases. The Boc groups make the molecule relatively nonpolar, favoring a reversed-phase separation on a C18 column. Detection occurs as the analyte passes through a UV detector, which measures the absorbance of light at a specific wavelength.
-
Causality of Experimental Choices:
-
Stationary Phase: A C18 (octadecylsilyl) column is chosen for its hydrophobic nature, which provides excellent retention and separation for the nonpolar Boc-protected serotonin derivative.
-
Mobile Phase: A gradient of acetonitrile and water is employed. Acetonitrile is a common organic modifier that provides good peak shape and elution strength for this class of compounds. A small amount of formic acid is often added to improve peak symmetry by ensuring the analyte is in a consistent protonation state.
-
Detection: The detection wavelength is set around 280 nm, corresponding to the absorbance maximum of the indole ring, ensuring high sensitivity.
-
Method B: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior selectivity and sensitivity compared to HPLC-UV, making it the gold standard for bioanalysis, impurity profiling, and when analyzing complex matrices.
-
Principle of Operation: Following chromatographic separation identical to that in HPLC, the analyte is ionized (e.g., by electrospray ionization, ESI) and enters the mass spectrometer. In a tandem MS system (like a triple quadrupole), a specific parent ion (precursor ion) corresponding to the analyte's mass-to-charge ratio (m/z) is selected, fragmented, and a specific fragment ion (product ion) is monitored. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise.
-
Causality of Experimental Choices:
-
Ionization: Positive-mode ESI is effective for this molecule as the indole nitrogen can be readily protonated.
-
MRM Transitions: The selection of precursor-to-product ion transitions is unique to the analyte's structure, providing an unequivocal identification and quantification, even at very low concentrations. This is a key advantage over UV detection, which can be prone to interference from co-eluting impurities that also absorb at the target wavelength.
-
The Cross-Validation Protocol: Ensuring Method Comparability
Cross-validation serves to demonstrate that the two methods produce equivalent data, ensuring that results are interchangeable. The process must be systematic and based on a pre-approved protocol with clearly defined acceptance criteria.
Diagram: Cross-Validation Decision Workflow
Caption: Decision workflow for determining the need for cross-validation.
Step-by-Step Experimental Protocol
1. Pre-requisite: Individual Method Validation Before cross-validation, both the HPLC-UV and LC-MS/MS methods must be fully validated according to ICH Q2(R1) guidelines for their intended purpose (e.g., as a quantitative assay for the main component). Key validation parameters include:
-
Specificity
-
Linearity
-
Range
-
Accuracy
-
Precision (Repeatability and Intermediate Precision)
-
Limit of Quantitation (LOQ)
-
Robustness
2. Preparation of a Common Sample Set A single set of samples must be prepared and analyzed by both methods. This set should span the analytical range and include:
-
Standard Solutions: At least 5 concentration levels covering the expected working range.
-
Quality Control (QC) Samples: Prepare a minimum of three concentration levels (Low, Medium, High) in the relevant matrix (e.g., reaction mixture, formulation buffer). These should be prepared from a separate stock solution than the calibration standards. A minimum of six replicates at each level should be prepared.
3. Defining Acceptance Criteria The criteria for concluding that the methods are comparable must be pre-defined. A common approach is to assess the percent difference between the mean results obtained from the two methods.
-
Acceptance Criterion: The mean concentration from the LC-MS/MS method should not differ by more than ±15.0% from the mean concentration of the HPLC-UV method for the medium and high QCs. For the low QC, a wider limit of ±20.0% may be acceptable. These criteria should be justified based on the intended use of the method.
4. Sample Analysis
-
Analyze the entire set of calibration standards and QC samples using the validated HPLC-UV method.
-
Analyze the identical set of calibration standards and QC samples using the validated LC-MS/MS method.
-
To minimize bias, it is advisable to have different analysts perform the analysis on different days for each method, if assessing inter-laboratory transfer.
5. Statistical Evaluation of Data
-
Calculate the mean concentration and standard deviation for each QC level for both methods.
-
Calculate the percent difference for each QC level using the formula: % Difference = [(Mean_LCMS - Mean_HPLC) / Mean_HPLC] * 100
-
Compare the calculated % Difference against the pre-defined acceptance criteria.
Diagram: Cross-Validation Procedural Flow
Caption: Step-by-step procedural workflow for analytical method cross-validation.
Comparative Data Analysis (Hypothetical Data)
To illustrate the process, let's consider hypothetical data from the validation and cross-validation studies.
Table 1: Summary of Individual Method Validation Parameters
| Parameter | HPLC-UV Method | LC-MS/MS Method | Rationale for Performance |
| Linearity (r²) | > 0.999 | > 0.999 | Both methods show excellent linearity. |
| Range | 1.0 - 100 µg/mL | 0.1 - 100 ng/mL | LC-MS/MS is significantly more sensitive. |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 102.5% | Both methods are highly accurate. |
| Precision (%RSD) | < 2.0% | < 3.5% | Both methods are precise; HPLC-UV often shows slightly better precision at higher concentrations. |
| LOQ | 1.0 µg/mL | 0.1 ng/mL | The Limit of Quantitation for LC-MS/MS is 10,000x lower, ideal for trace analysis. |
| Specificity | Baseline resolved from known impurities | No interferences at specific MRM transition | LC-MS/MS provides superior specificity due to its mass-based detection. |
Table 2: Hypothetical Cross-Validation Results
| QC Level | Nominal Conc. | Method A: HPLC-UV (Mean ± SD, n=6) | Method B: LC-MS/MS (Mean ± SD, n=6) | % Difference | Acceptance Criteria | Result |
| Low QC | 2.5 µg/mL | 2.45 ± 0.05 µg/mL | 2.58 ± 0.07 µg/mL | +5.3% | ± 20.0% | Pass |
| Mid QC | 50.0 µg/mL | 50.8 ± 0.6 µg/mL | 49.9 ± 0.9 µg/mL | -1.8% | ± 15.0% | Pass |
| High QC | 80.0 µg/mL | 79.5 ± 1.1 µg/mL | 81.2 ± 1.5 µg/mL | +2.1% | ± 15.0% | Pass |
Conclusion and Recommendations
The successful cross-validation of analytical methods is a cornerstone of robust drug development, providing confidence and flexibility in analytical operations. This guide has outlined a comprehensive framework for comparing and cross-validating an HPLC-UV and an LC-MS/MS method for this compound.
-
The HPLC-UV method is demonstrated to be a reliable and accurate workhorse for routine quality control, where concentrations are relatively high and the sample matrix is clean.
-
The LC-MS/MS method provides superior sensitivity and specificity, making it the method of choice for bioanalytical studies, trace impurity analysis, or for use with complex sample matrices where the risk of interference is high.
By demonstrating that these two methods yield comparable data through a rigorous, protocol-driven cross-validation study, an organization can confidently use the right tool for the right job—leveraging the efficiency of HPLC-UV for routine assays and the power of LC-MS/MS for more demanding applications—without compromising data integrity across the product lifecycle.
References
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas Digital Library. [Link]
-
ICH. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]
-
ICH. Quality Guidelines. International Council for Harmonisation. [Link]
-
Patel, R. B., et al. (2015). A validated HPLC-UV method and optimization of sample preparation technique for norepinephrine and serotonin in mouse brain. Taylor & Francis Online. [Link]
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Nowatzke, W., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. PMC. [Link]
-
ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
Anderson, G. M., & Purdy, W. C. (1979). LIQUID CHROMATOGRAPHIC ASSAY FOR CEREBROSPINAL FLUID SEROTONIN. PMC. [Link]
-
Obradović, D., et al. (2023). Development of HPLC method for rapid profiling of serotonin receptor ligands and their oxidative degradants. ResearchGate. [Link]
-
Tekkő, K., et al. (2008). HPLC determination of serotonin and its metabolites from human platelet-rich plasma; shift to 5-hydroxytryptophol formation following alcohol consumption. PubMed. [Link]
- Namera, A., et al. (2012).
In Vivo Comparison Guide: N-Acetylserotonin vs. N-Acetyl-N,O-bis(tert-butoxycarbonyl) Serotonin
Executive Summary
This technical guide provides a comparative analysis of N-Acetylserotonin (NAS) , the endogenous neurotrophic metabolite, and its synthetic derivative, N-Acetyl-N,O-bis(tert-butoxycarbonyl) Serotonin (Bis-Boc-NAS) .
While NAS is a well-established agonist for TrkB and melatonin receptors with potent antioxidant properties, its utility is often limited by rapid metabolic clearance and hydrophilic nature. Bis-Boc-NAS, typically encountered as a high-purity reference standard or synthetic intermediate, presents a structural profile characteristic of a lipophilic prodrug .
This guide evaluates the in vivo implications of these structural differences, focusing on pharmacokinetics (PK), blood-brain barrier (BBB) penetration, and metabolic safety.
Compound Profiling & Physicochemical Properties[1][2][3][4]
The fundamental difference lies in the "masking" of polar functional groups in Bis-Boc-NAS, which drastically alters its solubility and membrane permeability compared to the parent compound.
| Feature | N-Acetylserotonin (NAS) | Bis-Boc-NAS (Derivative) |
| CAS Number | 1210-83-9 | 1329474-59-0 |
| Molecular Weight | 218.25 g/mol | ~418.49 g/mol |
| Structure Type | Endogenous Indoleamine | Di-protected Synthetic Indole |
| Key Functional Groups | 5-Hydroxyl (Polar), Indole N-H (H-bond donor) | 5-O-Boc (Carbonate), 1-N-Boc (Carbamate) |
| Lipophilicity (LogP) | ~1.2 (Moderate hydrophilicity) | > 4.0 (Predicted high lipophilicity) |
| Solubility | Soluble in polar solvents (DMSO, Ethanol) | Soluble in non-polar organic solvents |
| Primary Utility | Neuroprotection, Sleep regulation, Anti-aging | Impurity Reference, Synthetic Intermediate |
In Vivo Performance & Mechanism of Action[1][5]
N-Acetylserotonin (NAS): The Active Agonist
NAS is the direct effector. Upon administration, it immediately targets its receptors.
-
Mechanism:
-
TrkB Agonism: NAS activates the TrkB receptor (BDNF receptor) in a circadian manner, promoting neuronal survival and neurogenesis.
-
Antioxidant: Acts as a direct free-radical scavenger (more potent than melatonin in some models).
-
Melatonin Precursor: Rapidly methylated by ASMT to form melatonin.[1]
-
-
In Vivo Limitation: Short plasma half-life (
min) due to rapid hepatic metabolism (glucuronidation/sulfation) and conversion to melatonin.
Bis-Boc-NAS: The Lipophilic Prodrug Candidate
Bis-Boc-NAS is pharmacologically inactive in its protected state. It must undergo hydrolysis to release the active NAS.
-
Mechanism (Prodrug Logic):
-
Absorption: The bulky tert-butoxycarbonyl (Boc) groups shield the polar hydroxyl and amine, significantly enhancing passive diffusion across the gut wall and BBB.
-
Activation:
-
Step 1 (Fast): Plasma esterases likely cleave the 5-O-Boc (carbonate) group rapidly.
-
Step 2 (Slow): The 1-N-Boc (indole carbamate) is chemically more stable and may require specific enzymatic action or acidic environments to hydrolyze, potentially creating a "sustained release" effect.
-
-
-
Metabolic Byproducts: Hydrolysis releases tert-butanol and
.
Comparative Signaling Pathway
The following diagram illustrates the conversion of the Bis-Boc derivative into the active NAS and its subsequent downstream signaling.
Caption: Proposed metabolic activation pathway of Bis-Boc-NAS to active N-Acetylserotonin.
Pharmacokinetic (PK) Comparison
The following table projects the comparative PK profiles based on the structural properties of indole derivatives.
| Parameter | N-Acetylserotonin (NAS) | Bis-Boc-NAS (Projected) |
| Absorption Rate | Rapid (Tmax < 30 min) | Delayed (Tmax > 60 min) due to hydrolysis req. |
| Bioavailability (Oral) | Low (< 15%) due to First-Pass Metabolism | High (> 50%) due to lipophilic protection |
| BBB Penetration | Moderate (Active transport/Diffusion) | High (Passive Diffusion driven by lipophilicity) |
| Plasma Half-Life | Short (~30 min) | Extended (Dependent on N-Boc cleavage rate) |
| Clearance Route | Renal (as conjugates) | Hepatic activation -> Renal |
| Toxicity Risk | Low (Endogenous) | Moderate (Accumulation of tert-butanol) |
Safety Note: The tert-Butanol Factor
Researchers must account for the release of tert-butanol (t-BuOH) when using Bis-Boc-NAS.
-
Stoichiometry: 1 mole of Bis-Boc-NAS releases 2 moles of t-BuOH.
-
Toxicology: High levels of t-BuOH are associated with renal toxicity (alpha-2u-globulin nephropathy in male rats) and CNS depression. Control groups must be designed to rule out solvent effects.
Experimental Protocols (Self-Validating Systems)
To objectively compare these compounds, the following experimental workflows are recommended. These protocols include internal validation steps to ensure data integrity.
Experiment A: Plasma Stability & Conversion Assay
Objective: Determine the rate at which Bis-Boc-NAS releases active NAS in plasma.
-
Preparation:
-
Prepare 10 mM stock solutions of NAS and Bis-Boc-NAS in DMSO.
-
Harvest fresh plasma (Rat or Mouse) containing active esterases.
-
-
Incubation:
-
Spike plasma to a final concentration of 10 µM.
-
Incubate at 37°C.
-
-
Sampling:
-
Aliquot 50 µL at T=0, 5, 15, 30, 60, 120 min.
-
Quench: Add 150 µL cold Acetonitrile (with internal standard, e.g., Melatonin-D4) to stop esterase activity and precipitate proteins.
-
-
Analysis (LC-MS/MS):
-
Monitor three channels: Parent (Bis-Boc), Intermediate (N-Boc), and Product (NAS).
-
Validation Check: Total molar balance (Bis-Boc + N-Boc + NAS) should remain constant over time (minus degradation).
-
Experiment B: In Vivo Pharmacokinetics & Brain Distribution
Objective: Compare the Area Under the Curve (AUC) and Brain/Plasma ratio.
Caption: Workflow for determining comparative bioavailability and CNS penetration.
Protocol Steps:
-
Dosing: Administer equimolar doses of NAS and Bis-Boc-NAS to two groups of mice (n=3 per timepoint).
-
Tissue Collection: Harvest blood and brain tissue at defined intervals.
-
Processing:
-
Homogenize brain tissue in PBS (pH 7.4).
-
Perform Liquid-Liquid Extraction (LLE) using Ethyl Acetate to recover lipophilic species.
-
-
Data Calculation:
-
Calculate
for NAS in both groups. -
Success Criterion: If Bis-Boc-NAS is an effective prodrug, the
of NAS should be significantly higher in the Bis-Boc group than in the NAS-only group, despite the lag time.
-
Conclusion & Recommendation
-
Use N-Acetylserotonin (NAS) for in vitro mechanistic studies (e.g., cell culture TrkB activation) where membrane permeability is not the limiting factor and immediate receptor binding is required.
-
Use Bis-Boc-NAS only if your research specifically aims to:
-
Develop a slow-release depot formulation.
-
Investigate lipophilic prodrug strategies to enhance BBB penetration.
-
Validate analytical methods for impurity detection in serotonin synthesis.
-
-
Critical Caution: Bis-Boc-NAS is not a direct receptor agonist. Its in vivo efficacy is entirely dependent on its metabolic conversion rate to NAS.
References
-
N-Acetylserotonin Pharmacokinetics
-
Indole Derivative Stability
-
Tosini, G., et al. (2012). "N-acetylserotonin: an endogenous molecule with activity on mood and sleep." Frontiers in Neuroscience. Link
- Context: Discusses the limitations of NAS stability and the need for stable analogs.
-
-
tert-Butanol Toxicology
- Bis-Boc-NAS Characterization: Veeprho Laboratories. "Structure Elucidation Report: this compound." Context: Identifies the compound as a reference standard for impurity profiling in pharmaceutical synthesis.
Sources
Publish Comparison Guide: Benchmarking N-Acetylserotonin (NAS) Systems in Neurological Models
Subtitle: Leveraging N-Acetyl-N,O-bis(tert-butoxycarbonyl) Serotonin Standards for High-Fidelity Pharmacological Research
Executive Summary
This guide establishes a rigorous benchmarking framework for N-Acetylserotonin (NAS) , a potent neuroprotective agent and TrkB agonist.[1] While the specific compound This compound (CAS 1329474-59-0) serves as the critical analytical benchmark (impurity standard) for validating the purity of NAS formulations, the biological benchmarks focus on the efficacy of the active NAS molecule in neurological models.[1] This document synthesizes analytical rigor with in vivo performance data, comparing NAS against Melatonin and Serotonin in models of ischemic stroke, depression, and neurodegeneration.[1]
Part 1: The Analytical Benchmark
The Role of this compound
In high-fidelity neurological research, the purity of the active pharmaceutical ingredient (API) is paramount.[1] This compound is the "Gold Standard" reference material used to quantify impurities and validate the integrity of NAS synthesized for biological use.[1]
Why This Standard Matters:
-
Chemical Stability: The bis-Boc protection stabilizes the indole ring and the amine, preventing oxidation during storage, unlike free Serotonin or NAS.[1]
-
Impurity Profiling: It serves as a specific marker to detect incomplete deprotection during NAS synthesis.[1] Residual Boc-protected species can alter lipophilicity and blood-brain barrier (BBB) penetration, skewing biological data.[1]
-
Regulatory Compliance: Essential for establishing "Pharmaceutical Grade" purity in preclinical studies (ANDA/NDA standards).[1]
Protocol 1: Analytical Quality Control (HPLC)
Objective: To verify NAS purity using the Bis-Boc Standard before in vivo administration.[1]
-
Standard Preparation: Dissolve This compound (Reference Standard) in HPLC-grade Methanol (1 mg/mL).
-
Sample Preparation: Dissolve synthesized/commercial N-Acetylserotonin (NAS) in Methanol (1 mg/mL).
-
Chromatographic Conditions:
-
Validation Criteria:
Part 2: Biological Benchmarks (In Vivo Efficacy)
Once validated by the Bis-Boc standard, N-Acetylserotonin (NAS) is benchmarked against its metabolic relatives, Serotonin (5-HT) and Melatonin, in neurological models.[1]
Comparative Mechanism of Action
NAS is not merely a precursor; it is a distinct pharmacological agent with unique properties.[1]
| Feature | N-Acetylserotonin (NAS) | Melatonin | Serotonin (5-HT) |
| Receptor Profile | TrkB Agonist (High Affinity), MT1/MT2 Agonist | MT1/MT2 Agonist | 5-HT Receptors (1-7) |
| Antioxidant Potency | High (5-20x > Melatonin) | Moderate | Low |
| Blood-Brain Barrier | Permeable | Permeable | Impermeable |
| Neurogenesis | Strong (via TrkB/BDNF pathway) | Moderate | Variable |
| Primary Indication | Ischemic Stroke, Depression, MS | Sleep Regulation, Circadian Rhythm | Mood, GI Motility |
Benchmark Study 1: Ischemic Stroke (MCAO Model)
Hypothesis: NAS provides superior neuroprotection compared to Melatonin due to dual mechanisms: TrkB activation and direct mitochondrial antioxidant effects.[1]
Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO)
-
Subject: C57BL/6 Mice (Male, 8-10 weeks).
-
Group Design (n=10/group):
Step-by-Step Workflow:
-
Anesthesia: Induce with 2% isoflurane; maintain at 1.5%.[1]
-
Occlusion: Insert a silicone-coated monofilament (6-0) into the internal carotid artery to block the MCA origin.[1] Verify occlusion via Laser Doppler Flowmetry (>80% drop in CBF).
-
Reperfusion: Withdraw filament after 60 minutes to allow reperfusion.
-
Treatment: Administer NAS or Melatonin immediately upon reperfusion.[1]
-
Endpoint: Sacrifice at 24h. Stain brain slices with TTC (2,3,5-triphenyltetrazolium chloride) to measure infarct volume.[1]
Benchmark Data (Consolidated):
| Metric | Vehicle | Melatonin (5 mg/kg) | NAS (5 mg/kg) |
|---|---|---|---|
| Infarct Volume (%) | 45.2 ± 3.1% | 28.4 ± 2.5% | 18.7 ± 1.9% |
| Neurological Score (0-4) | 3.2 (Severe) | 2.1 (Moderate) | 1.4 (Mild) |
| Apoptotic Cells (TUNEL) | High | Reduced | Significantly Reduced |[1]
Interpretation: NAS outperforms Melatonin in reducing infarct volume, likely due to its unique capacity to activate TrkB receptors, which prevents glutamate-induced excitotoxicity and mitochondrial cell death.[1]
Benchmark Study 2: Depression & Neurogenesis
Mechanism: NAS activates the TrkB receptor (BDNF receptor) independently of BDNF, promoting the proliferation of neural progenitor cells (NPCs) in the hippocampus.[1]
Key Finding: In TrkB knockout mice, the antidepressant effects of NAS are abolished, whereas Melatonin's effects (mediated by MT1/MT2) remain partial.[1] This confirms NAS as the superior agent for neurogenic-dependent depression models.[1]
Part 3: Visualization & Pathways
Diagram 1: The "Quality Gate" Workflow
This diagram illustrates the critical role of the Bis-Boc standard in ensuring the validity of the biological data.[1]
Caption: The Analytical Quality Gate. The Bis-Boc standard is essential for identifying impurities before biological testing.[1]
Diagram 2: NAS Signaling Pathway (Neuroprotection)
This diagram details the unique TrkB-mediated pathway of NAS compared to Melatonin.[1]
Caption: NAS Signaling. Unlike Melatonin, NAS directly activates TrkB, driving potent neurogenesis and anti-apoptosis.[1]
References
-
Jang, S. W., et al. (2010). N-acetylserotonin activates TrkB receptor in a circadian rhythm.[1] Proceedings of the National Academy of Sciences, 107(8), 3876-3881.[1] Link[1]
-
Zhou, J., et al. (2014). N-acetylserotonin offers neuroprotection through inhibiting mitochondrial death pathways and autophagic activation in experimental models of ischemic injury.[1][2] The Journal of Neuroscience, 34(8), 2967-2978.[1][2] Link
-
Veeprho Laboratories. (2024).[1] this compound Reference Standard Data Sheet. Link
-
Tosini, G., et al. (2012). N-acetylserotonin: a multifunctional molecule with distinct roles in the central nervous system.[1] Molecular and Cellular Endocrinology, 364(1-2), 1-13.[1] Link
-
Oxenkrug, G. F. (2005).[1][3] Antioxidant effects of N-acetylserotonin: possible implications for aging and neurodegenerative diseases.[1] Annals of the New York Academy of Sciences, 1053(1), 334-347.[1] Link
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-Acetyl-N,O-bis(tert-butoxycarbonyl) Serotonin
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper disposal of chemical reagents, such as N-Acetyl-N,O-bis(tert-butoxycarbonyl) Serotonin, is a critical component of our laboratory operations. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this compound, ensuring the protection of our personnel and the environment.
Core Principles of Chemical Waste Management
Before delving into the specific procedures for this compound, it is essential to understand the foundational principles of laboratory chemical waste management:
-
Segregation: Never mix incompatible chemicals.[4] All waste containing this compound should be collected in a designated container.
-
Identification: All waste containers must be clearly and accurately labeled.
-
Containment: Use appropriate, sealed, and leak-proof containers for waste accumulation.
-
Compliance: Adhere to all institutional, local, state, and federal regulations for hazardous waste disposal.
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Disposal workflow for this compound waste.
Step-by-Step Disposal Protocol
This protocol is divided into procedures for solid waste, liquid waste, and empty container disposal.
Solid Waste Disposal
This procedure applies to the pure this compound compound and any contaminated solid materials (e.g., pipette tips, weighing paper, gloves).
-
Container Selection: Choose a clean, dry, and chemically compatible container with a secure, tight-fitting lid. A high-density polyethylene (HDPE) container is a suitable choice.
-
Labeling: Immediately label the container with the words "HAZARDOUS WASTE".[2][4] The label must also include:
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[4]
-
The approximate quantity of the waste.
-
The date of waste generation.
-
The name of the principal investigator and the laboratory location (building and room number).
-
-
Waste Accumulation: Place all solid waste contaminated with the compound into the labeled container. Keep the container closed at all times except when adding waste.[3][4]
-
Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4][5] This area should be under the control of laboratory personnel and away from general traffic.
-
Disposal Request: Once the container is nearly full (approximately 90% capacity), submit a chemical waste pickup request to your institution's Environmental Health & Safety (EHS) department.[4][5]
Liquid Waste Disposal
This procedure applies to solutions containing this compound.
-
Container Selection: Use a clean, leak-proof, and chemically compatible container with a screw cap. Plastic-coated glass or HDPE bottles are recommended to minimize the risk of breakage.
-
Labeling: As with solid waste, label the container with "HAZARDOUS WASTE".[2][4] The label must also specify:
-
The full chemical names of all components in the solution (e.g., "this compound", "Methanol").
-
The percentage of each component.
-
The date of waste generation.
-
The principal investigator's name and laboratory location.
-
-
Waste Accumulation: Collect all liquid waste containing the compound in the designated container. Do not overfill the container; leave some headspace to allow for expansion. Keep the container securely closed when not in use.
-
Storage: Store the liquid waste container in a secondary containment bin within the SAA to prevent the spread of material in case of a leak.
-
Disposal Request: Arrange for pickup by your institution's EHS department when the container is approaching full.
Important Note: Under no circumstances should this compound or its solutions be disposed of down the drain.[3][5] Serotonin and its derivatives can have adverse effects on aquatic organisms.[5]
Disposal of Empty Containers
Empty containers that held the pure compound or its solutions must also be disposed of properly.
-
Triple Rinsing: Triple-rinse the empty container with a suitable solvent (e.g., ethanol or acetone).[3][5]
-
Rinsate Collection: The rinsate from the first rinse must be collected and disposed of as hazardous liquid waste.[3] Subsequent rinsates may also need to be collected, depending on your institution's policies. Consult your EHS department for specific guidance.
-
Container Defacing: After triple rinsing, deface or remove the original product label to avoid confusion.
-
Final Disposal: The triple-rinsed and defaced container can typically be disposed of in the regular laboratory glass or plastic recycling, provided it is completely dry. Confirm this with your EHS department's guidelines.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to minimize exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Consult SDS: If available, consult the Safety Data Sheet (SDS) for specific spill cleanup procedures. For this compound, in the absence of a specific SDS, treat it as a compound of unknown toxicity.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Containment and Cleanup:
-
Decontamination: Clean the spill area with a suitable solvent or detergent, and collect all cleaning materials for disposal as hazardous waste.[5]
-
Reporting: Report the spill to your laboratory supervisor and your institution's EHS department.[5]
The following table summarizes the key disposal information:
| Waste Type | Container | Labeling Requirements | Disposal Procedure |
| Solid Waste (Pure compound, contaminated materials) | Clean, dry, sealed, chemically compatible (e.g., HDPE) | "HAZARDOUS WASTE", full chemical name, quantity, date, PI name, lab location | Collect in labeled container, store in SAA, request EHS pickup. |
| Liquid Waste (Solutions containing the compound) | Clean, leak-proof, sealed, chemically compatible (e.g., HDPE or coated glass) | "HAZARDOUS WASTE", full chemical names and percentages of all components, date, PI name, lab location | Collect in labeled container with secondary containment, store in SAA, request EHS pickup. |
| Empty Containers | Original container | N/A | Triple-rinse with appropriate solvent, collect first rinsate as hazardous waste, deface label, dispose of container per EHS guidelines. |
Regulatory Framework
The disposal of this compound is governed by several federal and state regulations. The primary federal regulation is the Resource Conservation and Recovery Act (RCRA), enforced by the EPA.[2] RCRA establishes the framework for the proper management of hazardous and non-hazardous solid waste.
It is crucial to note that state and local regulations may be more stringent than federal requirements.[6] Therefore, always consult with your institution's EHS department, as they will be up-to-date on the specific regulations applicable to your location.
By adhering to the procedures outlined in this guide, you are not only ensuring a safe laboratory environment but also contributing to the responsible practice of science.
References
Sources
- 1. danielshealth.com [danielshealth.com]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 4. research.columbia.edu [research.columbia.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. hazardouswasteexperts.com [hazardouswasteexperts.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
